Mal-VC-PAB-DM1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C61H82ClN9O17 |
|---|---|
Molecular Weight |
1248.8 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate |
InChI |
InChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1 |
InChI Key |
HRJSYKXPHXEHQA-GZOBIGBUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Mechanism of Action of Mal-VC-PAB-DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Mal-VC-PAB-DM1 is a sophisticated drug-linker conjugate that forms the backbone of several antibody-drug conjugates (ADCs), most notably trastuzumab emtansine (T-DM1). This guide provides a detailed exploration of its mechanism of action, from the initial antibody-antigen binding to the ultimate cytotoxic effect of the DM1 payload. We will delve into the specific roles of each component, present key quantitative data, and outline the experimental protocols used to elucidate this mechanism.
Overview of the Mechanism of Action
The fundamental principle behind an ADC equipped with the this compound system is the targeted delivery of a potent cytotoxic agent directly to cancer cells. This is achieved through a multi-step process that leverages the specificity of a monoclonal antibody. The entire process can be broken down into the following key stages:
-
Target Recognition and Binding: A monoclonal antibody, such as trastuzumab, which is specific for an antigen overexpressed on tumor cells (e.g., HER2), is conjugated with the this compound linker-payload. This ADC circulates in the bloodstream until it encounters and binds to its target antigen on the cancer cell surface.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through a process known as receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking and Linker Cleavage: The internalized vesicle containing the ADC fuses with a lysosome. The acidic environment and the presence of specific lysosomal proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline (VC) linker.[2]
-
Payload Release: The cleavage of the VC linker triggers the self-immolation of the p-aminobenzyl (PAB) spacer, which in turn releases the highly potent cytotoxic drug, DM1, into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: Once in the cytoplasm, DM1 binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death.[3]
Diagram of the Overall Mechanism of Action
Caption: Overall mechanism of action of an ADC utilizing the this compound system.
The Components of this compound
The efficacy and safety of an ADC are critically dependent on the properties of its linker and payload. The this compound system is a well-designed combination of components, each with a specific function.
-
Maleimide (Mal): This functional group is responsible for the covalent attachment of the linker-payload to the monoclonal antibody. The maleimide group reacts specifically with thiol (-SH) groups, which are typically introduced into the antibody by the reduction of interchain disulfide bonds. This reaction forms a stable thioether bond, ensuring that the cytotoxic payload remains attached to the antibody while in circulation.
-
Valine-Citrulline (VC) Linker: The VC dipeptide is a crucial element for the controlled release of the payload. It is designed to be stable in the bloodstream, preventing premature release of the toxic DM1. However, it is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which are abundant in the lysosomal compartment of cells.[2] This enzymatic cleavage is the key step that initiates the release of the payload specifically within the target cell.
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsins, the PAB moiety spontaneously undergoes a 1,6-elimination reaction, which rapidly and efficiently releases the DM1 payload in its active form. This self-immolative property is critical for ensuring that the payload is not left with a residual linker fragment that could hinder its activity.
-
DM1 (Emtansine): DM1 is a derivative of maytansine and a potent microtubule inhibitor.[4] It exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to the inhibition of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule function ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis.[3]
Diagram of the Linker Cleavage and Payload Release
Caption: Enzymatic cleavage of the VC linker and subsequent self-immolation of the PAB spacer.
Quantitative Data
The following table summarizes key quantitative data related to the mechanism of action of ADCs utilizing the this compound system, with a focus on trastuzumab emtansine (T-DM1).
| Parameter | Value | Cell Line / Conditions | Reference |
| Binding Affinity (Kd) of Trastuzumab to HER2 | ~5 nM | - | [5] |
| 0.52 to 0.92 x 10⁻⁹ M | - | [6] | |
| Internalization Half-life of T-DM1 | 6 - 14 hours | BT-474, NCI-N87, SK-BR-3 | [1] |
| Reached a steady state of 40-50% between 8 and 12 hours | MDA-MB 453 and BT474 | [7] | |
| IC50 of T-DM1 | 0.031 µg/mL | KMCH-1 (High HER2) | [8] |
| 1.3 µg/mL | Mz-ChA-1 (High HER2) | [8] | |
| 4.3 µg/mL | KKU-100 (Low HER2) | [8] | |
| 0.38 µg/mL | BT-474 | [3] | |
| IC50 of DM1 | 0.79 - 7.2 nM | Various biliary tract cancer cell lines | [8] |
| 126.02 nM | BT-474 | [3] |
Experimental Protocols
The elucidation of the mechanism of action of this compound relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Antibody-Drug Conjugation via Maleimide-Thiol Chemistry
Objective: To covalently link the this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Reducing agent (e.g., TCEP or DTT).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS with EDTA).
-
Purification system (e.g., size-exclusion chromatography).
Protocol:
-
Antibody Reduction:
-
Incubate the antibody with a 10-20 fold molar excess of the reducing agent (e.g., TCEP) for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.
-
-
Conjugation Reaction:
-
Remove the excess reducing agent using a desalting column.
-
Immediately add a 5-10 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Diagram of the Antibody Conjugation Workflow
References
- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to Mal-VC-PAB-DM1: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-VC-PAB-DM1 is a pivotal drug-linker conjugate that has garnered significant attention in the field of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, purification, characterization, and in vitro evaluation are presented to enable researchers to effectively utilize this potent component in their ADC development programs.
Introduction
Antibody-drug conjugates represent a powerful class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its constituent parts: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. This compound is an exemplary drug-linker system where DM1, a potent microtubule-disrupting agent, is connected to a sophisticated linker. This linker comprises a maleimide (Mal) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.[1][2][3] This design ensures stability in circulation and facilitates controlled intracellular release of the cytotoxic payload.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is meticulously designed to facilitate its function within an ADC.
Chemical Structure:
Caption: Figure 1. Schematic representation of the this compound drug-linker, highlighting its constituent components.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C61H82ClN9O17 | [2] |
| Molecular Weight | 1248.81 g/mol | [2] |
| CAS Number | 1464051-44-2 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (75 mg/mL) | [2][4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Mechanism of Action
The intricate design of this compound dictates its mechanism of action, which can be broken down into ADC delivery, internalization, linker cleavage, and payload-induced cytotoxicity.
Caption: Figure 2. Mechanism of action of an ADC utilizing the this compound drug-linker.
Upon administration, the ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.[6] Following this cleavage, the p-aminobenzyl alcohol spacer self-immolates, releasing the active DM1 payload into the cytoplasm.[6]
DM1 exerts its potent cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[1][2] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis or programmed cell death.
Experimental Protocols
Synthesis of this compound
While a complete, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis can be conceptually understood as a multi-step process involving the synthesis of the Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol (Mal-VC-PAB-OH) linker followed by its conjugation to DM1. A revised, high-yield synthesis of the Mc-Val-Cit-PAB-OH linker has been reported, which avoids epimerization.[7] The general steps would involve:
-
Synthesis of the Mal-VC-PAB-OH linker: This is a multi-step organic synthesis process. A detailed methodology for a similar linker, Mc-Val-Cit-PAB-PNP, is available and involves the coupling of protected amino acids and the maleimide moiety.[8][9][10][11]
-
Activation of the linker: The carboxyl group of the linker is activated, often to an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation with the amino group of DM1.
-
Conjugation to DM1: The activated linker is reacted with DM1 to form the final this compound conjugate.
Purification by Reverse-Phase HPLC
The purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.[12][13][14][15]
Illustrative RP-HPLC Protocol:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Approximately 1 mL/min.
-
Detection: UV absorbance at wavelengths relevant for both the linker and DM1 (e.g., 254 nm and 280 nm).
Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the conjugate. The spectra would be complex, but key signals corresponding to the maleimide, peptide, PAB, and DM1 moieties should be identifiable and consistent with the expected structure.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the conjugate, confirming the successful conjugation of the linker and DM1. The observed mass should correspond to the calculated molecular weight of C61H82ClN9O17.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of an ADC containing this compound can be evaluated using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3, which overexpresses HER2) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
This compound is a highly effective and versatile drug-linker component for the development of potent and specific antibody-drug conjugates. Its well-defined mechanism of action, characterized by targeted delivery and controlled intracellular drug release, makes it a valuable tool in the fight against cancer. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to synthesize, characterize, and evaluate ADCs incorporating this advanced drug-linker technology. Further research and development in this area will undoubtedly lead to the creation of even more effective and safer cancer therapeutics.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Mc-Val-Cit-PABC-PNP (Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate) | ADC连接子 | MCE [medchemexpress.cn]
- 12. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molnar-institute.com [molnar-institute.com]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Spacer in Mal-VC-PAB-DM1 Linker Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-VC-PAB-DM1 linker is a widely utilized system in ADC development, and at its core lies the p-aminobenzyl carbamate (PABC) self-immolative spacer. This technical guide delves into the crucial role of the PAB spacer in ensuring the conditional and efficient release of the cytotoxic payload, DM1, within the target cancer cell. We will explore the mechanism of action, the impact on stability and efficacy, and provide detailed experimental protocols for the evaluation of ADCs employing this linker technology.
Introduction to the this compound Linker
The this compound linker is a sophisticated chemical entity designed to remain stable in systemic circulation and to release its potent microtubule-disrupting agent, DM1, upon internalization into antigen-expressing tumor cells.[1][2] The linker is composed of three key functional units:
-
Maleimide (Mal): Enables covalent conjugation to sulfhydryl groups on the antibody, typically on cysteine residues.
-
Valine-Citrulline (VC): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4]
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, upon cleavage of the VC dipeptide, undergoes a spontaneous electronic cascade to release the payload.[5][6]
-
DM1: A highly potent maytansinoid cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][7]
The stability of the ADC in circulation is paramount to minimize off-target toxicity, while efficient cleavage and payload release within the target cell are essential for therapeutic efficacy.[8][9] The PAB spacer plays a central and indispensable role in this finely tuned process.
The Core Function of the PAB Spacer: Self-Immolation
The primary and most critical role of the PAB spacer is to act as a "self-immolative" or "self-eliminating" moiety.[5][6] This means that once the triggering mechanism is activated—in this case, the enzymatic cleavage of the VC linker—the PAB spacer spontaneously decomposes, ensuring a clean and complete release of the unmodified cytotoxic payload.[10][11]
Mechanism of PAB Spacer Self-Immolation
The self-immolation of the PAB spacer is a rapid, irreversible process driven by an electronic cascade. The sequence of events is as follows:
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl group of the PAB spacer.[3][4]
-
Initiation of the Electronic Cascade: The cleavage of the amide bond exposes a free aniline group on the PAB spacer. This aniline is a strong electron-donating group.
-
1,6-Elimination: The lone pair of electrons on the aniline nitrogen pushes into the aromatic ring, initiating a 1,6-elimination reaction. This electronic rearrangement results in the fragmentation of the PAB spacer.
-
Payload Release: The 1,6-elimination leads to the formation of an unstable intermediate, which promptly decomposes into p-aminobenzyl quinone methide and carbon dioxide, releasing the unmodified DM1 payload.[5]
This mechanism ensures that the highly potent DM1 is released in its fully active form, without any residual linker fragments that could impede its cytotoxic activity.[10][11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound ADC Action
Caption: Intracellular processing of a this compound ADC.
Experimental Workflow for ADC Evaluation
Caption: A typical workflow for the preclinical evaluation of an ADC.
Quantitative Data on Linker Performance
The performance of the this compound linker is evaluated based on its stability in plasma and its susceptibility to enzymatic cleavage, which ultimately dictates the therapeutic window of the ADC.
Plasma Stability
The stability of the ADC in plasma is a critical determinant of its safety profile. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity. The PAB spacer contributes to the overall stability of the linker by ensuring that the payload is securely attached until the specific enzymatic trigger is encountered.
| Assay | Matrix | Incubation Time (days) | % Intact ADC (with PAB) | % Intact ADC (hypothetical, without PAB) | Reference |
| Plasma Stability | Human Plasma | 7 | >95% | Likely lower due to potential instability of a direct VC-DM1 linkage | [12] |
| Plasma Stability | Mouse Plasma | 7 | ~85-95% (variable with antibody) | Likely significantly lower | [12] |
Cathepsin B-Mediated Cleavage and Payload Release
The efficiency of payload release upon exposure to Cathepsin B is a key indicator of the ADC's potential efficacy. The PAB spacer ensures rapid and complete release following the enzymatic cleavage of the VC dipeptide.
| Assay | Enzyme | Incubation Time (hours) | % Payload Release (with PAB) | Half-life of Self-Immolation | Reference |
| Cathepsin B Cleavage | Recombinant Human Cathepsin B | 4 | >90% | Minutes | [11][13] |
Note: The half-life of the PAB self-immolation is very short and is generally not the rate-limiting step in payload release.
In Vitro Cytotoxicity
The cytotoxic potential of an ADC is typically assessed using in vitro cell-based assays, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Antigen Expression | ADC | IC50 (nM) | Reference |
| SK-BR-3 (Breast Cancer) | High HER2 | Trastuzumab-Mal-VC-PAB-DM1 | 0.1 - 10 | [14] |
| BT-474 (Breast Cancer) | High HER2 | Trastuzumab-Mal-VC-PAB-DM1 | 0.1 - 10 | [14] |
| MDA-MB-468 (Breast Cancer) | Low/No HER2 | Trastuzumab-Mal-VC-PAB-DM1 | >1000 | [14] |
Detailed Experimental Protocols
Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma over time by measuring the amount of intact ADC.
Materials:
-
ADC (e.g., Trastuzumab-Mal-VC-PAB-DM1)
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity chromatography columns
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately purify the ADC from the plasma using a Protein A or Protein G affinity column.
-
Elute the ADC from the column and analyze by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and the presence of any linker-payload fragments.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of payload release from the ADC in the presence of Cathepsin B.
Materials:
-
ADC (e.g., Trastuzumab-Mal-VC-PAB-DM1)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC at a final concentration of 10 µM in the assay buffer.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by adding a protease inhibitor or by acidifying the solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released DM1 payload.
-
Plot the concentration of released DM1 over time to determine the cleavage kinetics.
In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[6][15][16]
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3)
-
Antigen-negative cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
ADC (e.g., Trastuzumab-Mal-VC-PAB-DM1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
The p-aminobenzyl carbamate (PABC) spacer is a cornerstone of modern antibody-drug conjugate design, particularly within the context of the this compound linker. Its self-immolative nature ensures the clean and efficient release of the unmodified cytotoxic payload within the target cancer cell, a critical factor for maximizing therapeutic efficacy while minimizing off-target toxicity. The predictable and rapid kinetics of the PAB spacer's decomposition following enzymatic cleavage of the VC dipeptide make it an invaluable tool for the development of highly effective and safe targeted cancer therapies. A thorough understanding of the PAB spacer's mechanism of action and the availability of robust experimental protocols for its evaluation are essential for the continued advancement of the ADC field.
References
- 1. pyxisoncology.com [pyxisoncology.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. debiopharm.com [debiopharm.com]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis of Mal-VC-PAB-DM1 Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for the Maleimide-Valine-Citulline-p-Aminobenzyl-DM1 (Mal-VC-PAB-DM1) conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step chemical synthesis, including experimental protocols for key reactions, and presents quantitative data in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the molecular processes involved.
Introduction
This compound is a potent drug-linker conjugate designed for targeted cancer therapy. It comprises four key components:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups present on antibodies, typically generated by the reduction of interchain disulfide bonds.
-
Valine-Citrulline (VC): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme that is often upregulated in the tumor microenvironment. This enzymatic cleavage ensures the selective release of the cytotoxic payload at the target site.
-
p-Aminobenzyl (PAB) group: A self-immolative spacer that, following the cleavage of the VC linker, spontaneously releases the active drug.
-
DM1: A highly potent maytansinoid derivative that acts as the cytotoxic payload. DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.
The strategic combination of these elements in a single molecule allows for the targeted delivery of a potent cytotoxic agent to cancer cells, minimizing systemic toxicity and enhancing the therapeutic index.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that can be broadly divided into two main stages:
-
Synthesis of the activated linker, Mal-VC-PAB-PNP: This involves the sequential assembly of the maleimide group, the dipeptide linker, and the self-immolative spacer, followed by activation of the spacer for subsequent conjugation.
-
Conjugation of the activated linker with DM1: The final step involves the reaction of the activated linker with the DM1 payload to form the complete drug-linker conjugate.
The overall synthetic scheme is depicted below:
Caption: Overall synthetic pathway of this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound. The quantitative data for each step are summarized in the subsequent tables.
Synthesis of Fmoc-Val-Cit-PABOH
Protocol:
-
Fmoc-protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base such as sodium bicarbonate in a solvent mixture of dioxane and water to yield Fmoc-Citrulline.
-
Coupling with p-Aminobenzyl alcohol: The carboxylic acid of Fmoc-Citrulline is activated using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with p-aminobenzyl alcohol in a solvent such as dimethylformamide (DMF).
-
Fmoc-deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield the free amine, H-Cit-PABOH.
-
Dipeptide formation: The resulting H-Cit-PABOH is then coupled with Fmoc-Valine-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester) in DMF to form the dipeptide, Fmoc-Val-Cit-PABOH.
| Step | Reactants | Reagents and Solvents | Typical Yield (%) |
| 1. Fmoc-protection of L-Citrulline | L-Citrulline, Fmoc-Cl or Fmoc-OSu | Sodium bicarbonate, Dioxane/Water | 85-95 |
| 2. Coupling with p-Aminobenzyl alcohol | Fmoc-Citrulline, p-Aminobenzyl alcohol | HATU, DIPEA, DMF | 70-80 |
| 3. Fmoc-deprotection | Fmoc-Cit-PABOH | 20% Piperidine in DMF | >95 (crude) |
| 4. Dipeptide formation | H-Cit-PABOH, Fmoc-Val-OSu | DMF | 80-90 |
Table 1: Summary of reactants, reagents, and yields for the synthesis of Fmoc-Val-Cit-PABOH.
Synthesis of Mal-VC-PAB-OH
Protocol:
-
Fmoc-deprotection of Fmoc-Val-Cit-PABOH: The Fmoc group is removed from Fmoc-Val-Cit-PABOH using a solution of piperidine in DMF to yield H-Val-Cit-PABOH (Val-Cit-PAB-OH).
-
Coupling with Maleimidohexanoic acid: The free amine of Val-Cit-PAB-OH is then reacted with an activated form of maleimidohexanoic acid, such as Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu), in a solvent like DMF to yield Mal-VC-PAB-OH.
| Step | Reactants | Reagents and Solvents | Typical Yield (%) |
| 1. Fmoc-deprotection of Fmoc-Val-Cit-PABOH | Fmoc-Val-Cit-PABOH | 20% Piperidine in DMF | >95 (crude) |
| 2. Coupling with Maleimidohexanoic acid | H-Val-Cit-PABOH, Maleimidohexanoic acid-NHS ester | DMF | 85-95 |
Table 2: Summary of reactants, reagents, and yields for the synthesis of Mal-VC-PAB-OH.
Synthesis of this compound
Protocol:
-
Activation of Mal-VC-PAB-OH: Mal-VC-PAB-OH is activated by reacting it with bis(p-nitrophenyl) carbonate in the presence of a base like pyridine in an anhydrous solvent such as DMF. This reaction forms the more reactive p-nitrophenyl (PNP) carbonate intermediate, Mal-VC-PAB-PNP.
-
Conjugation with DM1: The activated linker, Mal-VC-PAB-PNP, is then reacted with DM1 in the presence of a base such as pyridine in DMF. The hydroxyl group of DM1 displaces the p-nitrophenolate to form the final carbamate-linked conjugate, this compound.
-
Purification: The final product is typically purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
| Step | Reactants | Reagents and Solvents | Typical Yield (%) |
| 1. Activation of Mal-VC-PAB-OH | Mal-VC-PAB-OH, Bis(p-nitrophenyl) carbonate | Pyridine, DMF | 60-70 |
| 2. Conjugation with DM1 | Mal-VC-PAB-PNP, DM1 | Pyridine, DMF | 40-50 |
| 3. Purification | Crude this compound | RP-HPLC (e.g., C18 column, water/acetonitrile gradient) | >95 (purity) |
Table 3: Summary of reactants, reagents, and yields for the synthesis of this compound.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound.
An In-depth Technical Guide on the Mal-VC-PAB-DM1 Payload Release Mechanism in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the antibody-drug conjugate (ADC) payload release mechanism involving the Maleimide (Mal)-Valine-Citrulline (VC)-p-Aminobenzyl Alcohol (PAB)-DM1 system. This system is a cornerstone in the design of targeted cancer therapies, leveraging tumor-specific antigens to deliver highly potent cytotoxic agents.
Introduction to the Mal-VC-PAB-DM1 System
Antibody-drug conjugates are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody that binds to a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects them. The this compound system represents a sophisticated, cleavable linker technology designed to be stable in systemic circulation and to release its payload, DM1, upon internalization into the target tumor cell.[1][2][3]
The core components are:
-
Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on the antibody, typically from cysteine residues.
-
Valine-Citrulline (VC): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[][5]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, once the VC dipeptide is cleaved, spontaneously decomposes to release the payload.[6][7]
-
DM1: A potent maytansinoid derivative that acts as a microtubule-disrupting agent, inducing cell cycle arrest and apoptosis.[8][9]
The Intracellular Payload Release Pathway
The efficacy of an ADC built with this system hinges on a precise, multi-step intracellular process that ensures the payload is released only after reaching its intended target.
Step 1: Antigen Binding and Internalization The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, causing the cell membrane to invaginate and engulf the entire ADC-antigen complex into an endosome.[6][10][11]
Step 2: Lysosomal Trafficking Following internalization, the endosome containing the ADC-antigen complex traffics through the cell and fuses with a lysosome. The interior of the lysosome is characterized by a low pH and a high concentration of degradative enzymes, including proteases.[2][9]
Step 3: Enzymatic Cleavage of the VC Linker Within the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize the Valine-Citrulline dipeptide linker.[] Cathepsin B cleaves the peptide bond between Citrulline and the PAB spacer.[5] While Cathepsin B is the primary enzyme associated with VC cleavage, studies have shown that other lysosomal proteases like cathepsin S, L, and F can also cleave the linker, providing redundancy to the release mechanism.[5][12][13]
Step 4: Self-Immolation of the PAB Spacer The enzymatic cleavage of the VC linker is the critical trigger for the next step. The removal of the dipeptide exposes an amine group on the PAB spacer, initiating a spontaneous 1,6-elimination reaction.[6][7] This electronic cascade causes the PAB unit to fragment, releasing the attached DM1 payload in its unmodified, active form.[14]
Step 5: Cytotoxic Action of DM1 Once liberated into the cytoplasm, the free DM1 payload can exert its potent cytotoxic effect. DM1 binds to tubulin at the microtubule tips, suppressing microtubule dynamics.[8] This disruption of the microtubule network prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[9][10]
Below is a diagram illustrating the complete payload release pathway.
Quantitative Data Summary
The performance of an ADC is defined by several key quantitative parameters, including its stability, the efficiency of payload release, and its cytotoxic potency. The following tables summarize representative data for ADCs utilizing the VC-PAB-DM1 system.
Table 1: Linker Stability in Plasma Linker stability is crucial to prevent premature payload release, which can cause systemic toxicity.
| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Trastuzumab-MC-VC-PABC-Auristatin | Human | 6 | ~90% | [15] |
| Generic mAb-EVCit-MMAF | Mouse | 7 | >95% | [16] |
| Generic mAb-VCit-PABC-MMAF | Mouse | 7 | ~50-60% | [16] |
Note: Auristatin and MMAF are different payloads, but the linker stability data is relevant. EVCit is a modified linker designed for enhanced stability in mouse plasma.
Table 2: Cytotoxicity (IC50 Values) IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| ADC / Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| anti-HER2-VC(S)-MMAE | KPL-4 | HER2 | ~10 | [12] |
| anti-HER2-VC(S)-MMAE | BT-474M1 | HER2 | ~30 | [12] |
| Free MMAE | KPL-4 | N/A | <1 | [12] |
| T-DM1 (non-cleavable) | HER2-positive cells | HER2 | Varies (pM-nM range) | [9] |
Note: Data for VC-MMAE is presented as a surrogate for VC-DM1 due to its prevalence in cited literature and similar mechanism. The key takeaway is the potent, antigen-dependent cytotoxicity.
Key Experimental Protocols
The characterization of ADCs requires a suite of specialized assays to confirm their stability, mechanism of action, and potency.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to kill 50% of a target cell population (IC50).[17][18]
Objective: To measure the cell-killing activity of the ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed both antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19][20]
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and free DM1 payload. Replace the cell culture medium with medium containing the various concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for cell division and the cytotoxic effects to manifest (typically 72-120 hours).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[18]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MA-vc-PAB-DM1 - Creative Biolabs [creative-biolabs.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 8. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mal-VC-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Maleimide-Valine-Citrulline-p-Aminobenzyl (Mal-VC-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered to remain stable in systemic circulation and to selectively release its potent cytotoxic payload within the targeted cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides a comprehensive overview of the Mal-VC-PAB linker's components, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis and evaluation.
Core Components of the Mal-VC-PAB Linker
The Mal-VC-PAB linker is a modular system, with each component serving a distinct and vital function in the performance of the ADC.
-
Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with the thiol groups of cysteine residues on the monoclonal antibody (mAb) to form a stable thioether bond. This reaction is a cornerstone of many bioconjugation strategies due to its high efficiency and specificity under mild conditions.
-
Valine-Citrulline (VC): This dipeptide sequence is the enzymatically cleavable trigger of the linker. It is specifically designed to be recognized and hydrolyzed by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. The VC dipeptide exhibits a balance of stability in the bloodstream and susceptibility to cleavage within the lysosomal compartment of target cells.
-
p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the conjugated drug in its active, unmodified form, along with the formation of benign byproducts like carbon dioxide and p-aminobenzyl quinone methide.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC equipped with a Mal-VC-PAB linker is contingent upon a multi-step intracellular trafficking and activation pathway.
-
Target Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized into the cell, primarily through clathrin-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of various hydrolytic enzymes are crucial for the subsequent steps.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of active cathepsin B leads to the specific cleavage of the amide bond between the citrulline residue of the VC dipeptide and the PAB spacer.
-
Self-Immolation and Drug Release: The cleavage of the VC dipeptide unmasks an amino group on the PAB spacer. This triggers a rapid, spontaneous 1,6-electronic elimination, leading to the release of the cytotoxic payload in its fully active form. The released drug can then diffuse out of the lysosome and exert its cytotoxic effect, typically by targeting DNA or microtubules, leading to apoptosis of the cancer cell.
Quantitative Data on Linker Performance
The performance of the Mal-VC-PAB linker can be characterized by its stability in circulation and the kinetics of its cleavage and subsequent drug release.
| Parameter | Value | Reference |
| Plasma Stability | High, with minimal premature drug release in human plasma. However, instability has been noted in rodent plasma due to carboxylesterase activity. | [1] |
| Cathepsin B Cleavage Kinetics (for vc-MMAE ADCs) | [2] | |
| KM | 13.9 - 17.5 µM | [2] |
| kcat | 5.3 - 6.3 s-1 | [2] |
| kcat/KM | 0.3 - 0.4 µM-1s-1 | [2] |
| PAB Self-Immolation | Rapid and spontaneous following enzymatic cleavage. | [3] |
| Drug Release Half-Life (in presence of Cathepsin B) | Varies depending on the specific ADC and experimental conditions, but generally rapid upon enzymatic exposure. | [3] |
Experimental Protocols
Synthesis of Mc-VC-PAB-MMAE
This protocol outlines the synthesis of a common drug-linker construct, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl Auristatin E (MMAE)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Piperidine
-
Maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu)
Procedure:
-
Coupling of MMAE to the Linker:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, purify the Fmoc-VC-PAB-MMAE conjugate by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-VC-PAB-MMAE in DMF.
-
Add piperidine (20% v/v) and stir at room temperature for 30 minutes.
-
Monitor the deprotection by HPLC.
-
Purify the resulting H2N-VC-PAB-MMAE by reverse-phase HPLC and lyophilize.
-
-
Coupling of Maleimidocaproic Acid:
-
Dissolve the deprotected H2N-VC-PAB-MMAE (1.0 eq) in anhydrous DMF.
-
Add Mc-OSu (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC.
-
Purify the final product, Mc-VC-PAB-MMAE, by reverse-phase HPLC and lyophilize to obtain a white solid.
-
Antibody Conjugation
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mc-VC-PAB-MMAE drug-linker
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the Mc-VC-PAB-MMAE in DMSO to create a stock solution.
-
Add the drug-linker stock solution to the reduced antibody solution at a molar excess (typically 5-10 fold over the number of available thiol groups).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography.
-
The purified ADC can be concentrated and stored under appropriate conditions.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).
UV/Vis Spectroscopy Method:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Determine the extinction coefficients of the antibody at both wavelengths and the payload at both wavelengths.
-
Calculate the concentrations of the antibody and the payload using the Beer-Lambert law for a two-component mixture.
-
The DAR is the molar ratio of the payload concentration to the antibody concentration.
Hydrophobic Interaction Chromatography (HIC) Method:
-
Inject the ADC sample onto a HIC column.
-
Elute with a decreasing salt gradient.
-
Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will elute as separate peaks.
-
The area of each peak corresponds to the relative abundance of each DAR species.
-
The average DAR is calculated as the weighted average of the DAR of each species.
Visualizations
Caption: Structure of an Antibody-Drug Conjugate with a Mal-VC-PAB Linker.
Caption: Mechanism of Intracellular Drug Release from a Mal-VC-PAB ADC.
Caption: General Experimental Workflow for ADC Development.
References
- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
Foundational Principles of Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in Antibody-Drug Conjugates (ADCs). It delves into the fundamental mechanisms of action, comparative performance data, detailed experimental protocols for their evaluation, and visual representations of the key biological pathways involved.
Introduction to Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[1] An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[2]
The linker is a critical component that dictates the stability of the ADC in circulation and the mechanism of payload release.[3] Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2] This controlled release is crucial for maximizing the therapeutic window and minimizing off-target toxicity.[3] The primary mechanisms for cleavage are based on enzymatic cleavage, pH sensitivity, and reductive cleavage.[4]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism:
Protease-Sensitive Linkers
These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, which are highly expressed in the lysosomes of tumor cells.[] The most common protease-sensitive linkers are based on dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[][6] Cathepsin B, a lysosomal cysteine protease, is a key enzyme responsible for cleaving these linkers.[]
Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is placed between the peptide sequence and the drug.[7] After enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, active drug.[7]
pH-Sensitive Linkers (Hydrazones)
pH-sensitive linkers, most notably hydrazone linkers, are designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[4][] This pH differential between the extracellular and intracellular compartments allows for targeted drug release following ADC internalization.[] The rate of hydrolysis of hydrazone linkers is significantly accelerated at lower pH values.[9]
Glutathione-Sensitive Linkers (Disulfides)
These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents, primarily glutathione (GSH).[10] The concentration of glutathione is significantly higher in the cytoplasm of tumor cells (millimolar range) compared to the extracellular environment (micromolar range).[11] This steep concentration gradient ensures that the disulfide linker remains stable in circulation but is rapidly cleaved upon entry into the cytoplasm of the target cell, releasing the payload.[10]
Quantitative Data on Linker Performance
The selection of a cleavable linker is a critical decision in ADC design, with significant implications for the conjugate's stability, efficacy, and safety profile. The following tables summarize key quantitative parameters for different cleavable linkers.
| Linker Type | Specific Example | Plasma Half-life (t½) | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Protease-Sensitive | Val-Cit | ~230 hours (human plasma)[12] | Cathepsin B in lysosomes[] | High plasma stability, specific cleavage | Dependent on protease expression levels |
| Val-Ala | Generally high, but can be less stable than Val-Cit in some contexts | Cathepsin B in lysosomes[] | Can offer improved hydrophilicity over Val-Cit[6] | Potentially faster cleavage by other proteases | |
| pH-Sensitive | Hydrazone | 2-3 days (variable)[13] | Acidic pH (4.5-6.0) in endosomes/lysosomes[] | Rapid release in acidic compartments | Potential for premature release due to instability[13] |
| Glutathione-Sensitive | Disulfide | Variable, can be engineered for high stability | High glutathione concentration (~1-10 mM) in cytoplasm[11] | Exploits a significant intracellular vs. extracellular difference | Susceptible to reduction by other thiols |
Note: The reported values can vary depending on the specific ADC construct, payload, and experimental conditions.
Therapeutic Index:
A direct quantitative comparison of the therapeutic index (TI) for different cleavable linkers is challenging as it is highly dependent on the target, payload, and tumor model. However, general trends have been observed:
-
Protease-sensitive linkers often exhibit a good therapeutic index due to their high plasma stability, which minimizes off-target toxicity.[14]
-
pH-sensitive linkers , while effective, can sometimes have a narrower therapeutic index due to their inherent instability, which may lead to premature drug release.[15]
-
Glutathione-sensitive linkers can provide a good therapeutic index, but their stability needs to be carefully optimized to prevent premature reduction in the bloodstream.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of cleavable linkers in ADCs.
Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[16]
Materials:
-
ADC of interest
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Thaw the samples and add Protein A/G magnetic beads to capture the ADC. Incubate for 1 hour at room temperature with gentle mixing.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
-
Analyze the eluted ADC samples by LC-MS. For intact ADC analysis, use a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Determine the average drug-to-antibody ratio (DAR) at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates payload release.
-
The half-life of the ADC in plasma can be calculated from the rate of DAR loss.
Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of a linker by lysosomal enzymes.[17]
Materials:
-
ADC of interest
-
Isolated lysosomes from target cells or rat liver
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) and isolated lysosomes (e.g., 0.5 mg/mL protein concentration) in the lysosomal assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction and immediately add a quenching solution to stop the enzymatic reaction.
-
Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
The rate of linker cleavage can be determined from the time-dependent increase in the concentration of the free drug.
In Vitro Bystander Effect Assay (Co-culture Model)
Objective: To assess the ability of a released payload to kill neighboring antigen-negative cells (bystander effect).[18]
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-positive)
-
Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP)
-
Cell culture medium and supplements
-
ADC of interest
-
Control ADC (non-cleavable linker or irrelevant target)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the antigen-positive and antigen-negative (fluorescent) cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with a serial dilution of the ADC and control ADCs. Include untreated wells as a control.
-
Incubate the plates for 72-120 hours.
-
At the end of the incubation, assess the viability of the total cell population using a cell viability reagent.
-
Separately, capture fluorescence images of the wells to specifically quantify the number of viable antigen-negative (fluorescent) cells.
-
A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Visualizing the Pathways: ADC Internalization and Payload Release
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in the mechanism of action of ADCs with different cleavable linkers.
General ADC Internalization and Trafficking Pathway
Caption: General workflow of ADC binding, internalization, and intracellular trafficking.
Protease-Sensitive Linker Cleavage Pathway
Caption: Mechanism of payload release from a protease-sensitive linker in the lysosome.
pH-Sensitive (Hydrazone) Linker Cleavage Pathway
Caption: Mechanism of payload release from a pH-sensitive hydrazone linker in the endosome.
Glutathione-Sensitive (Disulfide) Linker Cleavage Pathway
Caption: Mechanism of payload release from a glutathione-sensitive disulfide linker in the cytoplasm.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—profoundly impacts the ADC's pharmacokinetic profile, therapeutic efficacy, and safety. A thorough understanding of their respective mechanisms of action, coupled with rigorous experimental evaluation of their stability and cleavage kinetics, is paramount for the successful development of next-generation ADCs with improved therapeutic windows. The continued innovation in linker technology will undoubtedly play a pivotal role in expanding the applicability and success of ADCs in oncology and beyond.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Exploratory Studies of Mal-VC-PAB-DM1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel applications of the Maleimide-Valine-Citrulline-para-aminobenzylcarbamate-DM1 (Mal-VC-PAB-DM1) linker-payload conjugate in the development of next-generation Antibody-Drug Conjugates (ADCs). As a potent microtubule-disrupting agent, DM1, combined with a cleavable linker system, offers a powerful tool in the targeted therapy of cancer. This document delves into the core principles of this compound, its mechanism of action, and showcases emerging exploratory studies that highlight its potential beyond established applications. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in this promising field.
Core Concepts of this compound
This compound is a key component in the construction of ADCs, consisting of three critical elements: a maleimide group for antibody conjugation, a cleavable linker, and the cytotoxic payload DM1.[1][2]
-
Maleimide (Mal): This functional group enables covalent attachment to cysteine residues on a monoclonal antibody (mAb). Site-specific conjugation to engineered cysteines or reduction of interchain disulfide bonds allows for controlled drug-to-antibody ratios (DAR).
-
Valine-Citrulline (VC) Linker: This dipeptide sequence is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3]
-
Para-aminobenzylcarbamate (PAB): Functioning as a self-immolative spacer, the PAB group ensures the efficient release of the unmodified cytotoxic drug following cleavage of the VC linker.
-
DM1 (Mertansine): A potent maytansinoid, DM1 is a microtubule-targeting agent that inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[4]
The logical relationship of these components is crucial for the ADC's efficacy and safety profile, ensuring stability in circulation and targeted release of the cytotoxic payload within cancer cells.
References
Methodological & Application
Application Notes and Protocols for Mal-VC-PAB-DM1 Conjugation to IgG Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically binds to a target antigen expressed on the surface of cancer cells.
This document provides a detailed protocol for the conjugation of the drug-linker Mal-VC-PAB-DM1 to human immunoglobulin G (IgG) antibodies. This drug-linker consists of:
-
DM1: A potent microtubule-disrupting agent (a maytansinoid derivative) that induces cell cycle arrest and apoptosis.
-
Mal (Maleimide): A reactive group that allows for covalent linkage to free thiol groups on the antibody.
-
VC-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker that is stable in the bloodstream but is cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cell. This ensures the selective release of the cytotoxic payload within the cancer cell.
The conjugation process involves the controlled reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by the conjugation of the maleimide-containing drug-linker. The resulting ADC is then purified and characterized to determine its drug-to-antibody ratio (DAR), purity, and stability.
Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a multi-step process.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
The overall workflow for the conjugation of this compound to an IgG antibody is depicted below.
Caption: Experimental workflow for IgG-Mal-VC-PAB-DM1 conjugation.
Materials and Reagents
| Reagent/Material | Supplier | Recommended Grade |
| IgG Antibody | User-provided | >95% Purity |
| This compound | Commercial Vendor | >95% Purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | ≥98% Purity |
| N-acetyl-L-cysteine | Commercial Vendor | ≥99% Purity |
| Phosphate Buffered Saline (PBS) | Commercial Vendor | Molecular Biology |
| Ethylenediaminetetraacetic acid (EDTA) | Commercial Vendor | ACS Grade |
| Dimethyl sulfoxide (DMSO) | Commercial Vendor | Anhydrous, ≥99.9% |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | 30 kDa MWCO |
| Size-Exclusion Chromatography (SEC) Column | Commercial Vendor | Appropriate for mAb |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Vendor | Appropriate for ADC |
Experimental Protocols
Step 1: Antibody Preparation and Reduction
This step involves preparing the antibody in the appropriate reaction buffer and reducing the interchain disulfide bonds to generate free thiol groups for conjugation.
Protocol:
-
Buffer Exchange:
-
If the antibody is not in a suitable buffer, perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Use a centrifugal filter with a 30 kDa molecular weight cutoff (MWCO).
-
Adjust the final antibody concentration to 5-10 mg/mL.
-
-
Reduction with TCEP:
| Parameter | Recommended Value |
| Antibody Concentration | 5-10 mg/mL |
| Reaction Buffer | PBS, 1 mM EDTA, pH 7.4 |
| Reducing Agent | TCEP |
| TCEP Molar Excess | 2.5 - 5 equivalents |
| Incubation Temperature | 37°C |
| Incubation Time | 1-2 hours |
Step 2: Drug-Linker Conjugation
In this step, the maleimide group of the this compound linker reacts with the newly generated free thiols on the antibody to form a stable thioether bond.
Protocol:
-
Prepare this compound:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. A molar excess of 5 to 10 equivalents of the drug-linker per antibody is a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[3]
-
| Parameter | Recommended Value |
| Drug-Linker | This compound |
| Drug-Linker Molar Excess | 5 - 10 equivalents |
| Solvent for Drug-Linker | DMSO |
| Final DMSO Concentration | <10% (v/v) |
| Incubation Temperature | Room Temperature (20-25°C) |
| Incubation Time | 1-2 hours |
Step 3: Quenching the Reaction
The conjugation reaction is stopped by adding a molar excess of a thiol-containing quenching agent, such as N-acetyl-L-cysteine, which reacts with any unreacted maleimide groups.
Protocol:
-
Prepare Quenching Solution:
-
Prepare a fresh stock solution of N-acetyl-L-cysteine (e.g., 100 mM in water).
-
-
Quenching:
-
Add N-acetyl-L-cysteine to the conjugation reaction mixture to a final molar excess of approximately 10-fold over the initial amount of this compound.
-
Incubate for 20-30 minutes at room temperature.
-
| Parameter | Recommended Value |
| Quenching Agent | N-acetyl-L-cysteine |
| Quenching Agent Molar Excess | 10-fold over this compound |
| Incubation Temperature | Room Temperature (20-25°C) |
| Incubation Time | 20-30 minutes |
Step 4: Purification of the ADC
Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregates that may have formed. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[4]
Protocol:
-
SEC Column Equilibration:
-
Equilibrate a suitable SEC column with a formulation buffer (e.g., PBS, pH 7.4).
-
-
Purification:
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elute the ADC with the formulation buffer.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
| Parameter | Recommended Method/Value |
| Purification Method | Size-Exclusion Chromatography (SEC) |
| Elution Buffer | PBS, pH 7.4 or other suitable formulation buffer |
| Product | Monomeric ADC fraction |
Step 5: Characterization of the ADC
The purified ADC must be characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[5][6] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Typical HIC-HPLC Method:
| Parameter | Description |
| Column | A HIC column suitable for ADC analysis (e.g., Tosoh TSKgel Butyl-NPR). |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0. |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol. |
| Gradient | Linear gradient from 0% to 100% B over 30 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Detection | UV at 280 nm. |
| Calculation | The average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn) |
B. Purity and Aggregation Analysis by SEC-HPLC
SEC-HPLC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight species (aggregates).
Typical SEC-HPLC Method:
| Parameter | Description |
| Column | A SEC column suitable for mAb analysis (e.g., Tosoh TSKgel G3000SWxl). |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Detection | UV at 280 nm. |
| Analysis | Integration of the monomer and aggregate peaks to determine their respective percentages. |
Summary of Quantitative Data
| Step | Parameter | Recommended Range |
| 1. Antibody Reduction | Antibody Concentration | 5 - 10 mg/mL |
| TCEP Molar Excess | 2.5 - 5 equivalents | |
| Incubation Time | 1 - 2 hours | |
| Incubation Temperature | 37°C | |
| 2. Conjugation | Drug-Linker Molar Excess | 5 - 10 equivalents |
| Incubation Time | 1 - 2 hours | |
| Incubation Temperature | Room Temperature | |
| 3. Quenching | Quenching Agent Molar Excess | 10-fold over drug-linker |
| Incubation Time | 20 - 30 minutes | |
| Incubation Temperature | Room Temperature |
Chemical Structure and Conjugation Site
The maleimide group of the linker reacts with a thiol group from a cysteine residue on the antibody.
Caption: Cysteine-mediated conjugation of this compound.
References
- 1. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to Maleimide Conjugation to Reduced Antibody Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of maleimide-functionalized molecules to antibodies through the reaction with thiol groups generated by the reduction of interchain disulfide bonds. This bioconjugation technique is a cornerstone in the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other targeted therapeutic and diagnostic agents.
The maleimide-thiol reaction, a Michael addition, is highly specific and efficient under mild, physiological conditions, making it an ideal choice for modifying sensitive biological macromolecules like antibodies.[1][] The process involves a controlled reduction of the antibody's disulfide bonds to generate free sulfhydryl (thiol) groups, followed by the covalent attachment of a maleimide-containing payload.
Core Principles of Maleimide-Thiol Conjugation
The conjugation process relies on the nucleophilic attack of a thiolate anion on the double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[][] The reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5 to 7.5.[1][] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[]
Experimental Workflow
The overall process can be broken down into four key stages: Antibody Preparation and Reduction, Maleimide Reagent Preparation, Conjugation Reaction, and Purification and Characterization of the final conjugate.
Caption: High-level overview of the maleimide conjugation workflow.
Detailed Protocols
Protocol 1: Antibody Reduction
This protocol describes the generation of free thiol groups on the antibody by reducing its interchain disulfide bonds. The number of thiols generated can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time.[4]
Materials:
-
Antibody (e.g., IgG)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Optional: EDTA (1-2 mM) to prevent thiol oxidation[5]
Procedure:
-
Antibody Preparation: Prepare the antibody solution in degassed reduction buffer at a concentration of 1-10 mg/mL.[6]
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in degassed buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction. A 10-100 fold molar excess of TCEP is a common starting point.[7] For DTT, concentrations can be varied to achieve different levels of reduction.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 37°C for 30 minutes.[4][8] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiols.[8]
-
Removal of Reducing Agent (if using DTT): If DTT is used as the reducing agent, it must be removed before the addition of the maleimide reagent. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed as it does not contain thiols and will not compete in the subsequent conjugation reaction.[6]
Table 1: Effect of DTT Concentration on Thiol Generation
| DTT Concentration (mM) | Approximate Number of Thiols per Antibody |
| 0.1 | ~0.4 |
| 1 | ~1.2 |
| 5 | ~5.4 |
| 10 | ~7.0 |
| 20 | ~8.0 |
| 50 | ~8.0 |
| 100 | ~8.0 |
| Data adapted from a study on trastuzumab reduction at 37°C for 30 minutes.[4] |
Protocol 2: Maleimide Conjugation
This protocol details the reaction between the reduced antibody and the maleimide-functionalized molecule.
Materials:
-
Reduced Antibody (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., drug, dye)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5, degassed[][7]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent[7]
Procedure:
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide reagent (typically 10 mM) in anhydrous DMSO or DMF immediately before use.[7]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is a common starting point.[7][9]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[8] Gentle stirring or rocking during incubation is recommended.[9]
-
Quenching the Reaction (Optional): To stop the reaction and cap any unreacted thiols, a quenching agent such as N-acetyl-L-cysteine can be added.[10]
Caption: The chemical reaction of maleimide conjugation.
Protocol 3: Purification and Characterization
This protocol describes the purification of the antibody conjugate and methods for its characterization.
Materials:
-
Crude Antibody Conjugate (from Protocol 2)
-
Purification System: Size Exclusion Chromatography (SEC), Dialysis, or Ultrafiltration Vials[7][8]
-
Characterization Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer
Procedure:
-
Purification:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger antibody conjugate from smaller, unreacted maleimide reagents and other small molecules.[10]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecule impurities.
-
Ultrafiltration: Use centrifugal devices with an appropriate molecular weight cutoff (MWCO) to concentrate the conjugate and remove unreacted components.[8]
-
-
Characterization:
-
Quantification of Free Thiols (Ellman's Assay): This assay can be used before and after conjugation to determine the number of free thiols on the antibody and assess the efficiency of the conjugation reaction.[5][11]
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the DAR can be calculated by measuring the absorbance at 280 nm (for the antibody) and the maximum absorbance wavelength of the payload.
-
Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the distribution of different drug-loaded species.[12]
-
-
SDS-PAGE: Can be used to confirm the conjugation by observing the increase in molecular weight of the antibody heavy and light chains.[5]
-
Table 2: Summary of Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes selectivity for thiol reaction over amine reaction.[1][] |
| Temperature | Room Temperature or 4°C | Mild conditions to maintain antibody integrity.[7][8] |
| Maleimide:Antibody Molar Ratio | 10:1 to 20:1 | Ensures efficient labeling.[7][9] |
| Reaction Time | 2 hours to overnight | Allows for completion of the conjugation reaction.[7][8] |
| Buffer | Degassed PBS, Tris, or HEPES | Prevents re-oxidation of thiols and maintains protein stability.[7] |
Storage of Conjugated Antibody
For optimal stability, the purified antibody conjugate should be stored under appropriate conditions.
-
Short-term storage (up to one week): Store at 2-8°C in the dark.[7]
-
Long-term storage (up to one year): Add a cryoprotectant like 50% glycerol and store at -20°C.[7] The addition of a stabilizer such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide is also recommended for long-term storage.[7]
By following these detailed protocols and considering the key parameters, researchers can successfully perform maleimide conjugation to reduced antibody thiols for a wide range of applications in research and drug development.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of Mal-VC-PAB-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy, safety, and pharmacokinetics.[1] An optimal DAR is essential for delivering a sufficient drug payload to the target cells while minimizing off-target toxicities.[2] The Mal-VC-PAB-DM1 is a commonly used drug-linker, consisting of the microtubule-disrupting agent DM1, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) spacer, and a maleimide (Mal) group for conjugation to the antibody.[1][3][4][5]
These application notes provide detailed protocols for three common analytical techniques used to determine the DAR of this compound ADCs: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
I. Determination of Average DAR by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR of an ADC.[6][7][8] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[] By measuring the absorbance of the ADC at two specific wavelengths and using the known extinction coefficients of the antibody and the drug, the average number of drug molecules per antibody can be calculated.[6][7][8]
Experimental Protocol
-
Determine the Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients for both the unconjugated antibody and the this compound drug-linker at 280 nm and the wavelength of maximum absorbance for the drug (e.g., ~252 nm for DM1). This can be done by measuring the absorbance of serial dilutions of known concentrations.
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Use the same buffer to perform a blank measurement.
-
-
UV/Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and the wavelength of maximum absorbance for DM1 (A~252).
-
-
Calculation of Average DAR:
-
The average DAR can be calculated using the following equations, which are derived from the Beer-Lambert law:[10]
-
First, calculate the concentration of the antibody (CAb) and the drug (CDrug):
-
CDrug = (A~252 - (εAb,~252 / εAb,280) * A280) / (εDrug,~252 - (εAb,~252 / εAb,280) * εDrug,280)
-
CAb = (A280 - εDrug,280 * CDrug) / εAb,280
-
-
Then, calculate the average DAR:
-
Average DAR = CDrug / CAb
-
-
-
Data Presentation
| Parameter | Value |
| Molar Extinction Coefficients | |
| Antibody at 280 nm (εAb,280) | 210,000 M-1cm-1 |
| Antibody at 252 nm (εAb,252) | 75,000 M-1cm-1 |
| DM1 at 280 nm (εDrug,280) | 5,000 M-1cm-1 |
| DM1 at 252 nm (εDrug,252) | 26,000 M-1cm-1 |
| Measured Absorbance | |
| ADC at 280 nm (A280) | 1.45 |
| ADC at 252 nm (A~252) | 0.95 |
| Calculated Concentrations | |
| Antibody Concentration (CAb) | 6.19 x 10-6 M |
| Drug Concentration (CDrug) | 2.41 x 10-5 M |
| Calculated Average DAR | 3.9 |
Note: The extinction coefficients provided are representative values. It is crucial to experimentally determine these values for the specific antibody and drug-linker conjugate being analyzed.
II. Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution of ADCs.[5] It separates ADC species based on their hydrophobicity.[11] Since the DM1 payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the antibody.[11] This allows for the separation of the unconjugated antibody (DAR 0) from ADCs with varying numbers of conjugated drugs (DAR 2, DAR 4, etc.).[5] The weighted average DAR is then calculated from the relative peak areas of the different species.[5]
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL (of a ~1 mg/mL ADC solution)
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% B
-
30-35 min: Re-equilibration with 100% A
-
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Weighted Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area | Weighted Contribution |
| DAR 0 | 8.5 | 150,000 | 5.0 | 0.00 |
| DAR 2 | 12.2 | 750,000 | 25.0 | 0.50 |
| DAR 4 | 15.8 | 1,500,000 | 50.0 | 2.00 |
| DAR 6 | 18.5 | 450,000 | 15.0 | 0.90 |
| DAR 8 | 20.9 | 150,000 | 5.0 | 0.40 |
| Total | 3,000,000 | 100.0 | ||
| Weighted Average DAR | 3.8 |
III. Determination of DAR by Mass Spectrometry (MS)
Mass spectrometry, particularly native MS and liquid chromatography-mass spectrometry (LC-MS), provides a highly accurate method for determining both the average DAR and the distribution of different drug-loaded species.[12] Native MS analysis of the intact ADC allows for the determination of the mass of each species, from which the number of conjugated drugs can be deduced.[12]
Experimental Protocol (Native SEC-MS)
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a size-exclusion chromatography (SEC) system.
-
-
Sample Preparation:
-
Desalt the ADC sample into a volatile buffer suitable for native MS, such as 150 mM ammonium acetate, pH 7.0.[]
-
-
Chromatographic Conditions (SEC):
-
Column: SEC column suitable for monoclonal antibodies.
-
Mobile Phase: 150 mM Ammonium Acetate, pH 7.0.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150°C.
-
Mass Range: m/z 1000-5000.
-
Acquire data in native (non-denaturing) mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the mass of the conjugated drug-linker (this compound).
-
Determine the number of drugs for each species by comparing the mass of the conjugated species to the mass of the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance (peak intensity) of each species from the deconvoluted spectrum.
-
Data Presentation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) | Weighted Contribution |
| DAR 0 | 148,050 | 4.5 | 0.00 |
| DAR 2 | 150,280 | 24.0 | 0.48 |
| DAR 4 | 152,510 | 52.0 | 2.08 |
| DAR 6 | 154,740 | 16.5 | 0.99 |
| DAR 8 | 156,970 | 3.0 | 0.24 |
| Weighted Average DAR | 3.79 |
Note: The mass of the conjugated this compound is approximately 1115 Da.
Visualizations
References
- 1. hpst.cz [hpst.cz]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. sciex.com [sciex.com]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for the Development of Mal-VC-PAB-DM1 ADC for Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides detailed application notes and protocols for the in vitro development and characterization of an ADC utilizing a Maleimide (Mal)-Valine-Citrulline (VC)-p-aminobenzyl alcohol (PAB)-DM1 linker-payload system for the treatment of breast cancer.
The Mal-VC-PAB-DM1 ADC consists of three key components:
-
Monoclonal Antibody (mAb): Targets a tumor-associated antigen that is overexpressed on the surface of breast cancer cells (e.g., HER2).
-
Linker (Mal-VC-PAB): A conditionally stable linker system. The maleimide group facilitates conjugation to the antibody. The dipeptide Valine-Citrulline (VC) is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[1] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload upon VC cleavage.
-
Payload (DM1): Emtansine (DM1) is a potent microtubule-targeting agent.[2] Upon release into the cytoplasm, DM1 binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][3]
These protocols are designed to assess the efficacy, specificity, and mechanism of action of a this compound ADC in relevant breast cancer cell lines.
Mechanism of Action of this compound ADC
The ADC exerts its cytotoxic effect through a multi-step process that begins with specific binding to its target antigen on the cancer cell surface.
-
Binding and Internalization: The ADC's antibody component binds to the target antigen (e.g., HER2) on the breast cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[3][4]
-
Lysosomal Trafficking and Cleavage: The endocytic vesicle containing the complex traffics to the lysosome. Inside the acidic environment of the lysosome, proteases like Cathepsin B recognize and cleave the Valine-Citrulline linker.[1]
-
Payload Release: Cleavage of the VC dipeptide initiates the self-immolation of the PAB spacer, which rapidly releases the active DM1 payload into the cytoplasm.
-
Cytotoxicity: The free DM1 binds to tubulin, disrupting microtubule assembly. This interference with the cytoskeleton induces cell cycle arrest, primarily in the G2/M phase, and ultimately leads to apoptotic cell death.[2][3]
Application Notes: Experimental Design
Cell Line Selection
A critical first step is the selection of appropriate breast cancer cell lines. It is essential to include both antigen-positive and antigen-negative cell lines to evaluate the target-dependent cytotoxicity of the ADC.[5]
-
Antigen-Positive Cell Lines: e.g., BT-474, SK-BR-3 (HER2-positive). These cells are expected to be sensitive to a HER2-targeting ADC.
-
Antigen-Negative Cell Lines: e.g., MCF-7 (HER2-negative). These cells serve as a negative control to assess off-target toxicity.[6]
Key In Vitro Assays
The following assays are fundamental for characterizing the ADC's activity:
-
Cytotoxicity Assay: To determine the potency (e.g., IC50) of the ADC.
-
Apoptosis Assay: To confirm that the ADC induces programmed cell death.
-
Cell Cycle Analysis: To verify the mechanism of action of the DM1 payload.
-
Western Blot: To confirm target antigen expression and analyze downstream cellular pathways.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the ADC that inhibits the growth of a cell population by 50% (IC50) using a colorimetric MTT assay.[5][7]
Workflow Diagram
Materials:
-
Breast cancer cell lines (e.g., BT-474, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ADC and a control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control dilutions. Include wells with medium only (blank) and cells with medium only (untreated control).
-
Incubate the plate for 72 to 120 hours at 37°C, 5% CO2.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate overnight in the dark at 37°C.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the IC50 value.
Data Presentation: Cytotoxicity Data
| Concentration (nM) | Absorbance (570 nm) - BT-474 | % Viability - BT-474 | Absorbance (570 nm) - MCF-7 | % Viability - MCF-7 |
| 0 (Control) | 1.250 | 100% | 1.310 | 100% |
| 0.01 | 1.180 | 94.4% | 1.305 | 99.6% |
| 0.1 | 0.950 | 76.0% | 1.300 | 99.2% |
| 1 | 0.630 | 50.4% | 1.290 | 98.5% |
| 10 | 0.250 | 20.0% | 1.250 | 95.4% |
| 100 | 0.080 | 6.4% | 1.150 | 87.8% |
| 1000 | 0.055 | 4.4% | 1.050 | 80.2% |
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis via flow cytometry.[9][10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[9]
Workflow Diagram
Materials:
-
ADC-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the ADC at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated Control | 95.2% | 2.5% | 1.8% | 0.5% |
| ADC (IC50, 48h) | 45.7% | 35.1% | 15.6% | 3.6% |
| Control mAb (48h) | 94.5% | 2.8% | 2.0% | 0.7% |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after ADC treatment.[12][13]
Workflow Diagram
Materials:
-
ADC-treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the ADC at the IC50 concentration for 24 hours.
-
Harvest cells, wash once with cold PBS, and centrifuge.
-
Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in 1 mL of cold PBS.
-
While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate at 4°C for at least 2 hours (or overnight).[14]
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[15]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer, using a linear scale for DNA content.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4% | 20.1% | 14.5% |
| ADC (IC50, 24h) | 22.3% | 15.5% | 62.2% |
| Control mAb (24h) | 64.9% | 20.5% | 14.6% |
Protocol 4: Western Blot Analysis
This protocol is used to confirm the expression of the target antigen in the selected cell lines and to probe for key proteins involved in cell cycle arrest and apoptosis (e.g., Cyclin B1, cleaved PARP).[16]
Procedure:
-
Lysate Preparation: Treat cells with the ADC as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA or Bradford assay.[17]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HER2, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imager.[18]
Data Presentation: Protein Expression Levels (Hypothetical)
| Cell Line | Treatment | HER2 Expression | Cyclin B1 | Cleaved PARP | β-actin (Loading Control) |
| BT-474 | Untreated | +++ | + | - | +++ |
| BT-474 | ADC (IC50) | +++ | +++ | +++ | +++ |
| MCF-7 | Untreated | - | + | - | +++ |
| MCF-7 | ADC (IC50) | - | + | - | +++ |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical in vitro evaluation of a this compound antibody-drug conjugate against breast cancer cell lines. By systematically assessing cytotoxicity, mechanism of cell death, and effects on the cell cycle, researchers can effectively characterize the potency and specificity of their ADC candidates, providing a solid foundation for further development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Emtansine (DM1) – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ZA [thermofisher.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Cellular Biology and Single-cell Analysis - Bindley Bioscience Center [bindley.research.purdue.edu]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - PL [thermofisher.com]
- 17. ptglab.com [ptglab.com]
- 18. addgene.org [addgene.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Mal-VC-PAB-DM1 ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing the Maleimide-Valine-Citrulline-p-Aminobenzyl (Mal-VC-PAB) linker system conjugated to the potent microtubule-disrupting agent, DM1.
Introduction
Antibody-Drug Conjugates are a promising class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells. The Mal-VC-PAB-DM1 system is a sophisticated ADC platform where a specific antibody targets a tumor-associated antigen. Upon binding and internalization, the ADC is trafficked to the lysosome. The Valine-Citrulline (VC) linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of the DM1 payload. The p-aminobenzyl (PAB) group acts as a self-immolative spacer to ensure the efficient release of the unmodified drug. The freed DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3][4] This protocol outlines a robust method to evaluate the potency and specificity of these ADCs in a cancer cell line model.
Mechanism of Action
The cytotoxic effect of a this compound ADC is initiated by the binding of the antibody to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Inside the cell, the complex is transported to the lysosome, where acidic conditions and resident proteases cleave the valine-citrulline linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the active DM1 payload into the cytoplasm. DM1 exerts its potent cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, which is essential for mitotic spindle formation.[5][6] This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis (programmed cell death).[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol utilizes a tetrazolium-based colorimetric assay (e.g., MTT or XTT) to measure cell viability following treatment with the ADC.[9][10][11] The assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.
Materials and Reagents:
-
Target-positive cancer cell line (e.g., HER2-positive BT-474 or SK-BR-3 cells for an anti-HER2 ADC)[12]
-
Target-negative cancer cell line (e.g., HER2-negative MCF-7 or MDA-MB-468 cells)[12][13]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound ADC (and unconjugated antibody as a control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the target-positive and target-negative cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells per well in 100 µL of complete medium).[14]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[14]
-
-
ADC Treatment:
-
Prepare a serial dilution of the this compound ADC in complete cell culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Also, prepare dilutions of the unconjugated antibody as a negative control.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 humidified incubator. The incubation time should be sufficient for the payload to induce cell-cycle arrest and subsequent cell death.[10]
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight at 37°C, to ensure complete dissolution.[11][14]
-
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.
Data Presentation
The quantitative results of the in vitro cytotoxicity assay should be summarized in a table for clear comparison of the ADC's potency and specificity.
| Cell Line | Target Expression | ADC Treatment | IC50 (ng/mL) |
| BT-474 | HER2-Positive | Anti-HER2-Mal-VC-PAB-DM1 | Example: 5.2 |
| SK-BR-3 | HER2-Positive | Anti-HER2-Mal-VC-PAB-DM1 | Example: 8.1 |
| MCF-7 | HER2-Negative | Anti-HER2-Mal-VC-PAB-DM1 | Example: >1000 |
| MDA-MB-468 | HER2-Negative | Anti-HER2-Mal-VC-PAB-DM1 | Example: >1000 |
| BT-474 | HER2-Positive | Unconjugated Antibody | Example: No significant effect |
Visualizations
Signaling Pathway of this compound ADC Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MA-vc-PAB-DM1 - Creative Biolabs [creative-biolabs.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Development of ADCs for Solid Tumors Using Mal-VC-PAB-DM1
These application notes provide a comprehensive overview and detailed protocols for utilizing the maleimide-valine-citrulline-p-aminobenzyl-DM1 (Mal-VC-PAB-DM1) linker-payload system in the development of Antibody-Drug Conjugates (ADCs) for the treatment of solid tumors. This system is designed for targeted delivery of the potent microtubule inhibitor, DM1, to tumor cells, leveraging a cleavable linker for intracellular drug release.
Introduction to the this compound System
The this compound system is a widely used linker-payload combination for ADC development. Its components are engineered for stability in circulation and efficient release of the cytotoxic payload within the target cancer cell.
-
Maleimide (Mal): This functional group enables covalent conjugation to the thiol groups of cysteine residues on the antibody, which are often introduced through genetic engineering or partial reduction of interchain disulfides.
-
Valine-Citrulline (VC) Linker: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity.
-
p-Aminobenzyl (PAB) Spacer: This self-immolative spacer connects the VC linker to the DM1 payload. Following cleavage of the VC linker, the PAB spacer undergoes a 1,6-elimination reaction, which then releases the unmodified DM1 payload.
-
DM1 Payload: DM1 is a maytansinoid derivative that acts as a potent anti-mitotic agent. By binding to tubulin, it inhibits the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
The intracellular release mechanism is a key feature of this system, ensuring that the highly potent DM1 payload is liberated in its active form directly at the site of action.
Figure 1: Intracellular release mechanism of DM1 from a VC-PAB-DM1 ADC.
Applications in Solid Tumors
The this compound linker-payload has been successfully employed in the development of ADCs targeting a variety of antigens expressed on solid tumors. The choice of target antigen is critical and should be characterized by high expression on tumor cells with limited expression on healthy tissues.
One notable example is the development of an ADC targeting 5T4, a transmembrane glycoprotein overexpressed in a wide range of solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer, with limited expression in normal tissues. An anti-5T4 antibody conjugated to DM1 via the VC-PAB linker demonstrated potent anti-tumor activity in preclinical models.
Another application involves targeting Claudin-18.2 (CLDN18.2), a tight junction protein ectopically expressed in various cancers such as gastric, pancreatic, and esophageal tumors. An ADC composed of a CLDN18.2-specific antibody, a VC-PAB linker, and DM1 has shown significant efficacy in preclinical gastric cancer models.
Table 1: Preclinical Efficacy of ADCs Utilizing VC-PAB-DM1
| Target Antigen | Cancer Type | ADC | In Vitro IC50 | In Vivo Tumor Growth Inhibition (TGI) | Reference |
| 5T4 | NSCLC, Breast | Anti-5T4-VC-DM1 | 0.1 - 1 nM | >80% at 3 mg/kg | |
| CLDN18.2 | Gastric Cancer | Anti-CLDN18.2-VC-DM1 | 0.86 nM | Significant tumor regression at 5 mg/kg | |
| c-MET | Gastric, Lung | Anti-c-MET-DM1 | Not Specified | Dose-dependent anti-tumor activity | |
| TROP2 | Various Solid Tumors | Sacituzumab Govitecan* | Not Applicable | Not Applicable |
*Note: Sacituzumab Govitecan (Trodelvy®) is a well-known ADC targeting TROP2, but it utilizes a different linker (CL2A) and payload (SN-38). It is included here as a comparative example of a successful ADC for solid tumors.
Experimental Protocols
The following protocols provide a general framework for the conjugation, characterization, and evaluation of this compound based ADCs.
This protocol describes the partial reduction of antibody interchain disulfide bonds followed by conjugation to the this compound linker-payload.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Partial Reduction:
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours with gentle mixing to reduce a controlled number of disulfide bonds.
-
-
Linker-Payload Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 1.7-fold molar excess of the this compound solution per generated thiol group to the reduced mAb solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.
-
Figure 2: Workflow for the conjugation of this compound to an antibody.
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Tumor cells for implantation
-
ADC, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-200 mm³.
-
-
Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Dosing:
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously (IV) via the tail vein.
-
Dosing schedules can vary (e.g., a single dose or multiple doses over time).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Conclusion
The this compound linker-payload system represents a robust platform for the development of effective ADCs against solid tumors. The success of this system relies on the careful selection of a suitable tumor-specific antigen, optimization of the drug-to-antibody ratio, and thorough preclinical evaluation. The protocols provided herein offer a foundational framework for researchers and drug developers working to advance novel ADC therapies into the clinic.
Troubleshooting & Optimization
Troubleshooting Aggregation in Mal-VC-PAB-DM1 Antibody-Drug Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for aggregation issues encountered during the development and handling of antibody-drug conjugates (ADCs) utilizing the Maleimide-Valine-Citrulline-para-aminobenzylcarbamate (Mal-VC-PAB) linker with a DM1 payload.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation for Mal-VC-PAB-DM1 ADCs?
Aggregation of ADCs is a common challenge that can arise from various factors throughout the manufacturing process and storage. Key contributors to aggregation for this compound ADCs include:
-
Hydrophobicity: The DM1 payload is inherently hydrophobic. Attaching it to the antibody, especially at a high drug-to-antibody ratio (DAR), increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][2][3]
-
Maleimide-Cysteine Conjugation: While widely used, the thioether bond formed between the maleimide group and a cysteine residue on the antibody can be unstable. It can undergo a retro-Michael reaction, leading to deconjugation and potential aggregation.[4][5][6][7]
-
Linker Instability: The VC-PAB linker itself can be susceptible to enzymatic cleavage, particularly by certain rodent carboxylesterases, which can lead to premature drug release and potential stability issues.[8][9][10][11][12]
-
Manufacturing Process Stress: Various steps in the manufacturing process can induce stress on the ADC, leading to unfolding and aggregation. These include:
-
Storage Conditions: Inappropriate storage conditions can also contribute to aggregation. Factors such as exposure to light, elevated temperatures, and agitation during transportation can degrade the ADC and promote the formation of aggregates.[1]
Q2: How can I detect and quantify aggregation in my ADC sample?
Several analytical techniques are available to detect and quantify ADC aggregation. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for assessing ADC aggregates. SEC separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1][15] Advanced techniques like SEC coupled with multi-angle light scattering (SEC-MALS) can provide additional information on the molecular weight of the different species.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for ADC analysis as it can resolve species with different drug-to-antibody ratios (DARs). Changes in the HIC profile can indicate aggregation or other modifications.[16][17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry. This technique can provide detailed information about the composition of aggregates and identify degradation products.[1][19]
Q3: What are the potential consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen, leading to decreased potency.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.
-
Altered Pharmacokinetics: Aggregation can change the clearance rate of the ADC from the body, affecting its overall exposure and therapeutic window.
-
Decreased Solubility and Stability: Aggregates can lead to precipitation of the ADC, reducing its shelf life and making it difficult to formulate and administer.[1]
-
Increased Toxicity: Aggregates might be taken up non-specifically by cells, leading to off-target toxicity.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting aggregation issues with your this compound ADC.
| Observed Issue | Potential Cause | Recommended Action |
| High level of aggregates detected by SEC immediately after conjugation. | Suboptimal Conjugation Conditions: Incorrect pH, temperature, or reaction time during the maleimide-cysteine conjugation reaction. | Optimize the conjugation protocol. Ensure the pH is maintained within the recommended range for maleimide chemistry (typically 6.5-7.5).[7] Control the reaction temperature and time to minimize side reactions. |
| Hydrophobic Interactions: High DAR leading to increased hydrophobicity and self-association. | Consider reducing the target DAR. Explore the use of more hydrophilic linkers or payloads if possible. | |
| Increase in aggregates observed during storage. | Linker Instability: Retro-Michael reaction of the maleimide-cysteine linkage or enzymatic cleavage of the VC-PAB linker. | For maleimide instability, consider using next-generation maleimides that form more stable linkages.[20] For VC-PAB instability, be mindful of the species used for in vivo studies, as rodent plasma contains enzymes that can cleave this linker.[9][10][11][12] |
| Inappropriate Storage Conditions: Exposure to light, elevated temperatures, or agitation. | Store the ADC in a light-protected container at the recommended temperature (typically 2-8°C). Avoid vigorous shaking or agitation.[1] | |
| Precipitation observed in the ADC solution. | High Concentration of Aggregates: Significant aggregation leading to insolubility. | Centrifuge the sample to remove precipitates and re-analyze the supernatant by SEC to determine the extent of soluble aggregates. Consider formulation optimization with excipients that can help stabilize the ADC. |
| Buffer Incompatibility: The buffer composition may not be optimal for ADC stability. | Screen different buffer systems and pH ranges to identify conditions that minimize aggregation. |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
-
Methodology:
-
Column: Use a size exclusion column appropriate for the molecular weight range of monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is a phosphate-buffered saline (PBS) solution at a pH of around 7.0. The composition can be optimized to minimize non-specific interactions with the column.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is commonly used.
-
Detection: UV detection at 280 nm is standard for proteins.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the SEC column. The elution profile will show peaks corresponding to different species based on their size, with aggregates eluting first, followed by the monomer, and then any fragments.[21][22][23][24]
-
2. Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Analysis
-
Objective: To analyze the drug-to-antibody ratio (DAR) distribution and detect changes in hydrophobicity that may be related to aggregation.
-
Methodology:
-
Column: Use a HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase: A high-salt buffer (e.g., sodium phosphate with ammonium sulfate) is used as the binding buffer (Mobile Phase A), and a low-salt buffer is used as the elution buffer (Mobile Phase B).
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with more hydrophobic species (higher DAR) eluting later.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the binding buffer.
-
Analysis: Inject the sample and run the gradient. The resulting chromatogram will show peaks corresponding to different DAR species. Changes in the peak profile or the appearance of new peaks can indicate aggregation or degradation.[16][17][18][25][26]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: ADC Aggregation Troubleshooting Workflow.
Logical Relationship of Aggregation Causes
Caption: Key Factors Contributing to ADC Aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. adcreview.com [adcreview.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 7. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Reduced Heterogeneity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) in antibody-drug conjugate (ADC) development. Our goal is to help you minimize heterogeneity and improve the therapeutic index of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetics.[3] An insufficient DAR may lead to reduced potency, while an excessively high DAR can result in increased toxicity, faster clearance, and aggregation.[3][4][5]
Q2: What is ADC heterogeneity and why is it important to minimize it?
ADC heterogeneity refers to the presence of a mixture of ADC species with different DAR values within a single batch, ranging from unconjugated antibodies (DAR=0) to those with a high number of conjugated drugs.[6][] This variability can lead to inconsistent clinical outcomes and a narrow therapeutic window.[6] Minimizing heterogeneity by achieving a more uniform DAR distribution results in a more consistent product with predictable in vivo behavior, potentially leading to an improved therapeutic index.[6]
Q3: What are the main conjugation strategies to control DAR and reduce heterogeneity?
There are two primary strategies for conjugating drugs to antibodies:
-
Stochastic (Random) Conjugation: This traditional method involves the random attachment of drugs to naturally occurring amino acid residues, primarily lysines or cysteines.[8] Lysine conjugation can be achieved through amine-reactive reagents like NHS esters.[9][10] Cysteine conjugation typically involves the reduction of interchain disulfide bonds to generate reactive thiol groups.[8] These methods often result in a heterogeneous mixture of ADCs with a broad DAR distribution.[8]
-
Site-Specific Conjugation: This approach involves conjugating the drug to a specific, predetermined site on the antibody. This can be achieved through several techniques:
-
Engineered Cysteines: Introducing cysteine mutations at specific locations on the antibody sequence allows for controlled conjugation.[]
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can be used to attach drugs to specific amino acid sequences.
-
Non-natural Amino Acids: Incorporating non-natural amino acids with unique reactive groups enables precise drug attachment.
-
Glycan Remodeling: The antibody's glycans can be enzymatically modified to introduce conjugation sites.
-
Site-specific conjugation methods produce more homogeneous ADCs with a defined DAR.[11]
Q4: How does the choice of linker and payload affect DAR and ADC heterogeneity?
The properties of the linker and payload significantly impact the conjugation process and the final ADC product. Hydrophobic payloads can increase the propensity for aggregation, especially at higher DARs.[12] The linker chemistry must be compatible with the chosen conjugation strategy and stable enough to prevent premature drug release in circulation.[13] The design of the drug-linker complex can influence the efficiency of the conjugation reaction and, consequently, the final DAR and its distribution.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent or Low DAR
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Lower than expected average DAR | Inefficient reduction of disulfide bonds (for cysteine conjugation). | - Increase the molar excess of the reducing agent (e.g., TCEP, DTT).- Optimize the reduction time and temperature.[14]- Ensure the reducing agent is fresh and active. |
| Incomplete conjugation reaction. | - Increase the molar ratio of the drug-linker to the antibody.- Optimize reaction pH, temperature, and incubation time.- Ensure adequate mixing during the reaction. | |
| Hydrolysis of the activated drug-linker. | - Prepare the activated drug-linker solution immediately before use.- Minimize exposure of the activated linker to aqueous environments before conjugation. | |
| Steric hindrance at the conjugation site. | - Consider using a linker with a longer spacer arm.- For site-specific conjugation, evaluate the accessibility of the engineered conjugation site. | |
| High batch-to-batch variability in DAR | Inconsistent reaction conditions. | - Precisely control all reaction parameters (temperature, pH, time, molar ratios).- Use calibrated equipment for all measurements. |
| Instability of reagents. | - Use fresh, high-quality reagents for each batch.- Properly store all reagents according to the manufacturer's instructions. | |
| Inconsistent antibody quality. | - Ensure the starting antibody material is of high purity and consistent quality.- Characterize the antibody for post-translational modifications that might affect conjugation. |
Guide 2: Troubleshooting HIC-HPLC Analysis for DAR Measurement
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Poor peak resolution or broad peaks | Suboptimal mobile phase composition. | - Adjust the salt concentration in the mobile phase.[]- Optimize the gradient slope for better separation.[]- For very hydrophobic ADCs, consider adding a small amount of organic modifier to the mobile phase.[] |
| Column overloading. | - Reduce the amount of sample injected onto the column.[16] | |
| Column contamination or degradation. | - Flush the column with a strong wash solution.- If the problem persists, replace the column.[17] | |
| Retention time drift | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each run and ensure accurate composition.[17] |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature.[17] | |
| Column not properly equilibrated. | - Increase the column equilibration time before each injection.[17] | |
| Ghost peaks or artifacts | Contaminants in the mobile phase or sample. | - Use high-purity salts and solvents for mobile phase preparation.[18]- Filter all samples and mobile phases before use.[19] |
| Carryover from previous injections. | - Implement a robust needle wash protocol.- Inject a blank run between samples. | |
| Inaccurate DAR calculation | Incorrect peak integration. | - Manually review and adjust peak integration parameters.- Ensure baseline is correctly set. |
| Non-linear detector response. | - Ensure the sample concentration is within the linear range of the detector. | |
| Co-elution of different DAR species. | - Further optimize the HIC method for better separation. |
Data Presentation
Table 1: Comparison of Common ADC Conjugation Chemistries
| Conjugation Chemistry | Target Residue | Typical DAR Range | Heterogeneity | Advantages | Disadvantages |
| Lysine Amidation | Lysine | 2 - 8 | High | Simple, well-established chemistry. | Heterogeneous product, potential to impact antigen binding.[] |
| Cysteine Thioether | Cysteine (reduced) | 0 - 8 | High | Relatively stable bond. | Requires antibody reduction, potential for aggregation.[8] |
| Engineered Cysteine | Engineered Cysteine | 2 or 4 | Low | Homogeneous product, precise DAR control. | Requires antibody engineering. |
| Enzymatic Conjugation | Specific peptide tags | Defined (e.g., 2) | Very Low | Highly specific, homogeneous product. | Requires specific enzyme and recognition sequence. |
| Glycan Remodeling | Glycans | Defined (e.g., 2) | Low | Site-specific, away from antigen-binding sites. | Multi-step enzymatic process. |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation (Stochastic)
1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 2-10 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). c. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[4] d. Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
2. Drug-Linker Conjugation: a. Dissolve the maleimide-activated drug-linker in a compatible organic solvent (e.g., DMSO). b. Add the drug-linker solution to the reduced antibody solution at a molar ratio of 2-10 fold excess of drug-linker to antibody. c. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[]
3. Quenching and Purification: a. Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimides. b. Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or TFF.[20]
4. Characterization: a. Determine the average DAR and DAR distribution using Hydrophobic Interaction Chromatography (HIC)-HPLC. b. Assess the level of aggregation by Size-Exclusion Chromatography (SEC)-HPLC. c. Confirm the identity and integrity of the ADC using mass spectrometry.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR Analysis
1. Materials and Reagents: a. HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR). b. Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0. c. Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0. d. HPLC system with a UV detector set to 280 nm.
2. Method: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A. c. Inject 10-50 µg of the ADC sample onto the column. d. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. e. Monitor the elution profile at 280 nm.
3. Data Analysis: a. Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the percentage of each species by dividing the individual peak area by the total peak area. c. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Visualizations
Caption: Logical workflow for ADC production and its impact on product characteristics.
Caption: Simplified HER2 signaling pathway activated upon receptor dimerization.
Caption: Overview of the EGFR signaling cascade upon ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 5. lcms.cz [lcms.cz]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
strategies to improve in vivo stability of Mal-VC-PAB-DM1 linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mal-VC-PAB-DM1 linker in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Premature Payload Release in in vivo Studies
Question: We are observing significant off-target toxicity and reduced efficacy in our mouse xenograft model, suggesting premature release of DM1 from our ADC. How can we troubleshoot this?
Answer: Premature payload release is a common issue with the this compound linker and can stem from two primary sources of instability: the maleimide-cysteine linkage and the Val-Cit (VC) dipeptide cleavage site.
Troubleshooting Steps:
-
Characterize the Instability: First, determine the primary site of linker cleavage.
-
Plasma Stability Assay: Incubate the ADC in mouse and human plasma and analyze the release of free DM1 and the change in drug-to-antibody ratio (DAR) over time using LC-MS. This will help differentiate between maleimide instability and enzymatic cleavage of the VC linker. A detailed protocol is provided below.
-
Control Experiments: Include control ADCs with more stable linkers (e.g., non-cleavable or alternative peptide linkers) to benchmark the stability of your this compound ADC.
-
-
Address Maleimide Instability: The thiosuccinimide linkage formed between the maleimide and cysteine is susceptible to a retro-Michael reaction, leading to deconjugation.[1]
-
Strategy 1: Use Self-Hydrolyzing Maleimides: These maleimides are engineered to rapidly hydrolyze the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][2][3][4] This has been shown to improve ADC antitumor activity and reduce neutropenia in vivo.[1][3]
-
Strategy 2: Explore Maleimide Alternatives: Consider next-generation conjugation chemistries that form more stable linkages with cysteine residues.
-
-
Address Val-Cit Linker Instability: The Val-Cit dipeptide is a substrate for cathepsin B, which is upregulated in the tumor microenvironment. However, it can also be cleaved by other proteases, such as carboxylesterase 1C (Ces1C) found in mouse plasma, leading to premature payload release in preclinical models.
-
Strategy 1: Modify the Peptide Sequence: Replacing Val-Cit with Val-Ala (VA) has been shown to improve stability in mouse serum while maintaining efficient cleavage by cathepsin B.[5][6][][8] Val-Ala linkers also exhibit lower hydrophobicity, which can reduce aggregation.[5][6]
-
Strategy 2: Introduce Hydrophilic Spacers: Incorporating hydrophilic moieties, such as PEG groups, near the peptide cleavage site can shield it from plasma proteases and improve overall ADC stability and solubility.[9]
-
Workflow for Investigating Premature Payload Release:
Caption: Troubleshooting workflow for premature ADC payload release.
Issue 2: ADC Aggregation During Conjugation or Storage
Question: We are observing significant aggregation of our ADC, leading to low yields and concerns about immunogenicity. What are the common causes and how can we mitigate this?
Answer: ADC aggregation is a multifactorial problem often driven by the increased hydrophobicity of the drug-linker complex.[10]
Common Causes:
-
Hydrophobic Payloads and Linkers: Both DM1 and the Mal-VC-PAB linker contribute to the overall hydrophobicity of the ADC, promoting self-association and aggregation.[10]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the surface hydrophobicity of the antibody, making it more prone to aggregation.[11]
-
Conjugation Process Conditions:
-
Storage Conditions: Freeze-thaw cycles and storage at inappropriate temperatures can induce aggregation.[13]
Mitigation Strategies:
-
Optimize the Linker Design:
-
Control the DAR:
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce homogeneous ADCs with a defined and lower DAR, which can reduce aggregation.
-
-
Optimize Conjugation and Storage Conditions:
-
Process Optimization: Adjust the pH and buffer composition of the conjugation reaction to maintain antibody stability. Minimize the use of organic co-solvents.
-
Formulation Development: Utilize stabilizing excipients in the final formulation to prevent aggregation during storage.[13] Consider lyophilization for long-term storage.[13]
-
Immobilization during Conjugation: Immobilizing the antibody on a solid support during conjugation can prevent intermolecular aggregation.[12][14]
-
Logical Relationship of Aggregation Factors:
Caption: Factors contributing to ADC aggregation and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of instability for the this compound linker?
A1: The two primary mechanisms of instability are:
-
Maleimide-Cysteine Linkage Instability: The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma, leading to payload exchange and deconjugation.[1]
-
Enzymatic Cleavage of the Val-Cit Dipeptide: While designed for cleavage by cathepsin B in the tumor, the Val-Cit linker can be prematurely cleaved by other proteases in circulation, particularly carboxylesterase 1C in rodents.
Q2: How can I improve the stability of the maleimide-cysteine linkage?
A2: A highly effective strategy is to use "self-hydrolyzing" maleimides. These modified maleimides contain a basic amino group that catalyzes the hydrolysis of the thiosuccinimide ring after conjugation.[2][3] This ring-opened structure is no longer susceptible to the retro-Michael reaction, significantly enhancing the stability of the ADC in vivo.[1][3]
Q3: Are there alternatives to the Val-Cit dipeptide linker that are more stable in mouse models?
A3: Yes, replacing valine-citrulline (Val-Cit) with valine-alanine (Val-Ala) has been shown to increase stability in mouse plasma.[5][6][][8] The Val-Ala linker is less susceptible to cleavage by mouse carboxylesterases while remaining a good substrate for cathepsin B. Additionally, Val-Ala linkers are less hydrophobic than Val-Cit linkers, which can help to reduce ADC aggregation.[5][6]
Q4: What is the role of the PAB (p-aminobenzyl alcohol) group?
A4: The PAB group is a self-immolative spacer. After the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety spontaneously undergoes a 1,6-elimination reaction to release the unmodified DM1 payload.
Q5: How does the hydrophobicity of the linker and payload affect ADC stability?
A5: Highly hydrophobic linkers and payloads increase the propensity of the ADC to aggregate, which can lead to reduced efficacy, faster clearance from circulation, and potential immunogenicity.[10] Strategies to mitigate this include incorporating hydrophilic spacers (e.g., PEG) into the linker and using more hydrophilic peptide sequences.[9]
Quantitative Data Summary
Table 1: Comparison of Maleimide Stability Strategies
| Linker Type | Stability Characteristic | In vivo/In vitro Observation | Reference |
| Standard Maleimide | Susceptible to retro-Michael reaction | Significant payload loss over time in plasma. | [1] |
| Self-Hydrolyzing Maleimide | Thiosuccinimide ring hydrolysis | Rapid hydrolysis (t½ ≈ 2-3 hours) post-conjugation, leading to a stable, ring-opened form. No measurable drug loss over two weeks in rat plasma. | [2] |
Table 2: Comparison of Peptide Linker Stability
| Peptide Linker | Stability in Mouse Plasma | Cleavage by Cathepsin B | Hydrophobicity | Reference |
| Val-Cit (VC) | Unstable (cleaved by Ces1C) | Efficient | Higher | [5][6] |
| Val-Ala (VA) | More stable than VC | Efficient (slightly slower than VC) | Lower | [5][6][][8] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To determine the stability of the ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Materials:
-
ADC stock solution
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Digestion enzyme (e.g., papain or IdeS)
-
LC-MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) human and mouse plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample and store at -80°C until analysis.
-
-
Immunocapture of ADC:
-
Thaw the plasma samples on ice.
-
Add Protein A or G magnetic beads to each sample and incubate with gentle mixing to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Sample Preparation for LC-MS:
-
For DAR Analysis: Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).
-
For Free Payload Analysis: Analyze the supernatant from the immunocapture step.
-
For Total Antibody and Conjugated Payload: Digest the captured ADC on-bead with an enzyme like papain or IdeS to release the payload-linker fragment.
-
-
LC-MS Analysis:
-
Analyze the prepared samples by LC-MS to quantify the different ADC species, free payload, and total antibody.
-
Calculate the average DAR at each time point by dividing the concentration of the conjugated payload by the total antibody concentration.
-
Plot the average DAR and the concentration of free payload as a function of time to determine the stability profile.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the efficiency of payload release from the ADC upon cleavage of the Val-Cit linker by cathepsin B.
Materials:
-
ADC stock solution
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Reaction quench solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Cathepsin B Activation:
-
Prepare the cathepsin B solution in activation buffer and pre-incubate at 37°C for 15 minutes to ensure full enzymatic activity.
-
-
Cleavage Reaction:
-
Add the ADC to the activated cathepsin B solution to initiate the reaction. A typical final concentration is 1-10 µM ADC and 100-500 nM cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to the quench solution.
-
Centrifuge the quenched sample to pellet any precipitated protein.
-
Transfer the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to quantify the amount of released DM1 payload.
-
Plot the concentration of released DM1 as a function of time to determine the cleavage kinetics.
-
Signaling Pathways and Workflows
Mechanism of Action of a this compound ADC:
Caption: Cellular processing and mechanism of action of a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Bot Detection [iris-biotech.de]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
Technical Support Center: Addressing Off-Target Toxicity of Mal-VC-PAB-DM1 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target toxicity associated with Maleimide-Valine-Citrulline-para-aminobenzylcarbamate-DM1 (Mal-VC-PAB-DM1) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with this compound ADCs?
A1: The primary mechanisms of off-target toxicity are generally attributed to two main factors:
-
Premature Payload Release: The Mal-VC-PAB linker is designed to be stable in circulation and cleaved by lysosomal proteases like Cathepsin B within target tumor cells.[1] However, instability of the maleimide-thiol linkage can lead to premature release of the highly potent DM1 payload in the bloodstream through a retro-Michael reaction.[2] This free payload can then non-specifically enter healthy cells, causing toxicity.[3][4] Additionally, the Val-Cit component can be susceptible to cleavage by other proteases, such as carboxylesterase 1C in murine models, which can also contribute to off-target payload release.[5]
-
Off-Target Uptake of the Intact ADC: Healthy cells, particularly those of the hematopoietic lineage, can take up the intact ADC through mechanisms independent of the target antigen.[6] This can be mediated by Fc receptors on immune cells or through non-specific endocytosis.[3] ADC aggregates can also enhance uptake by FcγR-expressing immune cells, leading to increased off-target toxicity.[3]
Q2: What are common off-target toxicities associated with DM1-containing ADCs?
A2: Common dose-limiting toxicities observed with DM1-containing ADCs include thrombocytopenia (reduction in platelets) and hepatotoxicity (liver damage).[7] Peripheral neuropathy and neutropenia have also been reported.[6] These toxicities are often a direct consequence of the microtubule-disrupting activity of the DM1 payload on healthy, proliferating cells.
Q3: How can off-target toxicity of this compound ADCs be mitigated?
A3: Several strategies can be employed to reduce off-target toxicity:
-
Linker Modification:
-
Self-hydrolyzing Maleimides: Incorporating moieties that promote the hydrolysis of the thiosuccinimide ring can create a more stable linkage, reducing premature drug release.[8]
-
Alternative Conjugation Chemistries: Exploring next-generation maleimide technologies or entirely different conjugation strategies can improve linker stability.
-
-
Site-Specific Conjugation: Conjugating the drug-linker to specific sites on the antibody, away from the antigen-binding region, can result in more homogeneous ADCs with improved pharmacokinetic properties and a better therapeutic index.
-
Antibody Engineering:
-
Fc Domain Modification: Modifying the Fc region of the antibody can reduce its interaction with Fc receptors on immune cells, thereby decreasing off-target uptake.[6]
-
Affinity Modulation: Optimizing the antibody's binding affinity for its target can enhance tumor uptake and reduce binding to healthy tissues with low target expression.[6]
-
-
Inverse Targeting: This approach involves co-administering a payload-binding agent that can "mop up" any prematurely released payload from the circulation, preventing its uptake by healthy cells.[6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the pre-clinical evaluation of this compound ADCs.
Guide 1: In Vitro Cytotoxicity Assays
Issue 1: High background cytotoxicity in antigen-negative cells.
-
Question: My in vitro cytotoxicity assay shows significant killing of the antigen-negative control cell line. What could be the cause?
-
Answer: This issue often points to premature release of the DM1 payload into the culture medium.
-
Possible Cause 1: Linker Instability in Culture Medium: The maleimide-thiol linkage may be unstable in the cell culture medium, leading to the release of free DM1.
-
Troubleshooting:
-
Assess Linker Stability: Perform a linker stability assay by incubating the ADC in the cell culture medium for the duration of the cytotoxicity assay and measure the amount of free DM1 released using LC-MS.
-
Use Freshly Prepared ADC: Ensure that the ADC used in the assay is freshly prepared or has been stored under conditions that minimize degradation.
-
Optimize Assay Duration: If linker instability is confirmed, consider reducing the incubation time of the cytotoxicity assay.[9]
-
-
-
Possible Cause 2: Non-specific Uptake: The antigen-negative cell line may be taking up the ADC through non-specific mechanisms.
-
Troubleshooting:
-
Internalization Assay: Perform an internalization assay with a fluorescently labeled version of your ADC on the antigen-negative cell line to assess the level of non-specific uptake.
-
Select a Different Control Cell Line: If significant non-specific uptake is observed, consider using a different antigen-negative cell line with lower endocytic activity.
-
-
-
Issue 2: Unexpectedly low potency in antigen-positive cells.
-
Question: The IC50 value of my ADC on the target-positive cell line is much higher than expected. What are the potential reasons?
-
Answer: Low potency can stem from several factors related to the ADC itself or the experimental setup.
-
Possible Cause 1: Inefficient Internalization: The ADC may not be efficiently internalized by the target cells upon binding to the antigen.
-
Possible Cause 2: Inefficient Payload Release: The Val-Cit linker may not be efficiently cleaved within the lysosomes of the target cells.
-
Troubleshooting:
-
Cathepsin B Activity Assay: Measure the activity of Cathepsin B in the target cell lysate to ensure it is expressed and active.
-
Payload Release Assay: Use an in vitro lysosomal enzyme assay with purified Cathepsin B to confirm that the linker can be cleaved.[1]
-
-
-
Possible Cause 3: Low Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules per antibody may be too low.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the this compound ADC and a free DM1 control in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the ADC or free DM1 dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors like DM1).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Guide 2: In Vivo Efficacy and Toxicity Studies
Issue 1: High variability in tumor growth inhibition.
-
Question: I am observing significant variability in tumor growth inhibition between animals in the same treatment group. What could be causing this?
-
Answer: High variability in in vivo studies can be due to several factors, from the ADC itself to the animal model.
-
Possible Cause 1: ADC Aggregation: Aggregates can lead to altered pharmacokinetics and biodistribution, resulting in inconsistent tumor delivery.[14][15]
-
Troubleshooting:
-
Size Exclusion Chromatography (SEC): Analyze the ADC preparation for the presence of aggregates using SEC immediately before injection.
-
Formulation Optimization: If aggregates are present, consider optimizing the formulation buffer to improve ADC solubility and stability.[16]
-
-
-
Possible Cause 2: Inconsistent Drug-to-Antibody Ratio (DAR): Batch-to-batch variation in the DAR can lead to differences in potency.[4][12]
-
Troubleshooting:
-
DAR Characterization: Characterize the DAR of each batch of ADC used in the in vivo studies to ensure consistency.
-
-
-
Possible Cause 3: Tumor Heterogeneity: The expression of the target antigen can be heterogeneous within the tumors, leading to varied responses.
-
Troubleshooting:
-
Immunohistochemistry (IHC): At the end of the study, perform IHC on tumor samples to assess the homogeneity of target antigen expression.
-
-
-
Issue 2: Unexpected toxicity in treated animals.
-
Question: My in vivo study is showing signs of toxicity (e.g., weight loss, lethargy) at doses that were expected to be well-tolerated. Why might this be happening?
-
Answer: Unexpected in vivo toxicity often points to premature payload release or off-target uptake.
-
Possible Cause 1: Poor Linker Stability in Plasma: The maleimide-thiol linkage may be undergoing cleavage in the bloodstream, leading to systemic exposure to free DM1.
-
Troubleshooting:
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma from the animal model species and measure the release of free DM1 over time.[2]
-
Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentrations of the intact ADC, total antibody, and free payload in the plasma of treated animals over time. This can help determine the rate of drug deconjugation in vivo.
-
-
-
Possible Cause 2: Off-Target Accumulation: The ADC may be accumulating in healthy tissues.
-
Troubleshooting:
-
Biodistribution Study: Use a radiolabeled or fluorescently labeled ADC to track its distribution and accumulation in various organs and tissues in the animal model.
-
-
-
Experimental Protocol: In Vitro Plasma Stability Assay
-
ADC Incubation: Incubate the this compound ADC at a specific concentration in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Precipitate the plasma proteins from the aliquots (e.g., with acetonitrile) to separate the free payload.
-
LC-MS Analysis: Analyze the supernatant containing the free payload by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released DM1.
-
Data Analysis: Plot the concentration of released DM1 over time to determine the stability of the ADC in plasma.
Data Presentation
Table 1: Troubleshooting Summary for In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Recommended Troubleshooting Action |
| High background cytotoxicity in antigen-negative cells | Linker instability in culture medium | Assess linker stability in medium; Use freshly prepared ADC; Optimize assay duration. |
| Non-specific uptake | Perform internalization assay on control cells; Select a different control cell line. | |
| Unexpectedly low potency in antigen-positive cells | Inefficient internalization | Quantify ADC internalization via flow cytometry or microscopy. |
| Inefficient payload release | Measure Cathepsin B activity in target cells; Perform in vitro lysosomal enzyme assay. | |
| Low Drug-to-Antibody Ratio (DAR) | Analyze DAR using HIC or Mass Spectrometry. |
Table 2: Troubleshooting Summary for In Vivo Efficacy and Toxicity Studies
| Issue | Possible Cause | Recommended Troubleshooting Action |
| High variability in tumor growth inhibition | ADC Aggregation | Analyze for aggregates using SEC; Optimize formulation. |
| Inconsistent DAR | Characterize DAR of each ADC batch. | |
| Tumor Heterogeneity | Assess target antigen expression in tumors via IHC. | |
| Unexpected toxicity | Poor linker stability in plasma | Perform in vitro plasma stability assay; Conduct a PK study. |
| Off-target accumulation | Conduct a biodistribution study with a labeled ADC. |
Visualizations
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Mechanisms of on-target efficacy and off-target toxicity.
Caption: Troubleshooting logic for unexpected ADC experiment results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. prolynxinc.com [prolynxinc.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Reproducibility Issues in Mal-VC-PAB-DM1 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Maleimide-VC-PAB-DM1 to antibodies. Our aim is to help researchers, scientists, and drug development professionals achieve consistent and reproducible results in their antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of irreproducibility in Mal-VC-PAB-DM1 conjugation?
A1: The most frequently encountered issues leading to poor reproducibility include:
-
Antibody Aggregation: The increased hydrophobicity of the ADC following conjugation can lead to the formation of soluble and insoluble aggregates.[1][2] This is a primary concern that can affect the final product's stability, efficacy, and safety.[1][3]
-
Incomplete or Variable Conjugation: This can result from several factors, including inefficient antibody reduction, hydrolysis of the maleimide group on the linker before conjugation, or suboptimal reaction conditions (pH, temperature, time).[]
-
Linker-Payload Instability: The thioether bond formed between the maleimide and the antibody's cysteine residue is susceptible to a retro-Michael reaction, leading to premature payload deconjugation.[5][6]
-
Product Heterogeneity: Traditional cysteine-based conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which complicates analytical characterization and can impact therapeutic efficacy.[7][8]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5. While the reaction proceeds faster at higher pH, the maleimide group is also more prone to hydrolysis, which renders it inactive for conjugation.[] Therefore, a balance must be struck to ensure efficient conjugation while minimizing linker hydrolysis.
Q3: How can I minimize antibody aggregation during and after conjugation?
A3: Minimizing aggregation is critical for a successful conjugation.[9] Strategies include:
-
Use of Aggregation Suppressors: Including excipients such as polysorbates (e.g., Tween-20, Tween-80) or sugars (e.g., sucrose, trehalose) in the reaction and formulation buffers can help stabilize the ADC.[2]
-
Optimization of Reaction Conditions: Using lower temperatures and shorter reaction times can reduce the propensity for aggregation.
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support during the conjugation process can physically separate the antibody molecules, preventing them from aggregating.[10]
-
Formulation Development: Post-conjugation, a thorough formulation screen should be conducted to find a buffer system that maximizes the colloidal stability of the ADC.
Q4: My Drug-to-Antibody Ratio (DAR) is consistently lower than expected. What are the possible causes?
A4: A lower-than-expected DAR can be due to several factors:
-
Incomplete Antibody Reduction: The interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for conjugation. Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct concentration and incubation time.
-
Maleimide Hydrolysis: The this compound linker can hydrolyze in aqueous solutions, especially at higher pH. Prepare the linker solution immediately before use and keep it on ice.
-
Re-oxidation of Thiols: The free thiols on the reduced antibody can re-oxidize to form disulfide bonds if not promptly reacted with the maleimide linker. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Inaccurate Protein or Linker Concentration: Ensure the concentrations of both the antibody and the linker-payload are accurately determined before starting the conjugation.
Q5: I am observing premature deconjugation of DM1. How can this be addressed?
A5: Premature payload loss is often due to the instability of the succinimide ring formed after conjugation, which can undergo a retro-Michael reaction.[11] To improve stability:
-
Post-conjugation Hydrolysis: A controlled hydrolysis step can be introduced after the initial conjugation. This opens the succinimide ring to form a stable maleamic acid, preventing the retro-Michael reaction.[5][12] This is typically achieved by raising the pH of the solution for a defined period.
-
Linker Design: Consider using next-generation maleimide derivatives, such as those that are "self-hydrolyzing" or those that rebridge the disulfide bonds, which have been shown to have improved stability.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low DAR | Incomplete reduction of antibody disulfide bonds. | Optimize the concentration of the reducing agent (TCEP or DTT) and the reduction time. Ensure the reducing agent is active. |
| Hydrolysis of the maleimide linker prior to conjugation. | Prepare the this compound solution immediately before use. Perform the conjugation at a neutral to slightly acidic pH (6.5-7.5). | |
| Re-oxidation of antibody thiols. | Degas buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen). | |
| Inaccurate quantification of reactants. | Verify the concentration of the antibody and the this compound stock solution. | |
| High Levels of Aggregation | Hydrophobic interactions between ADC molecules.[10] | Add non-ionic surfactants (e.g., 0.01% Tween-20) or other stabilizing excipients to the reaction buffer. Optimize the formulation buffer post-conjugation.[2] |
| High concentration of reactants. | Reduce the concentration of the antibody during the conjugation reaction. | |
| Prolonged reaction time or elevated temperature. | Decrease the reaction time and/or temperature. | |
| Product Heterogeneity (Broad DAR Distribution) | Inconsistent reduction of disulfide bonds. | Tightly control the reduction conditions (reagent concentration, time, temperature). |
| Non-specific conjugation. | Ensure the reaction pH is optimal to favor thiol-maleimide reaction over reaction with other nucleophilic residues. | |
| Premature Payload Deconjugation | Instability of the succinimide ring leading to retro-Michael reaction.[8] | Introduce a post-conjugation hydrolysis step (e.g., increase pH to 9.0 for a controlled period) to open the succinimide ring and improve stability.[5][12] |
| Cleavage of the VC-PAB linker in the experimental model. | Be aware that the valine-citrulline (VC) linker can be unstable in mouse plasma due to carboxylesterase activity.[15] For murine studies, consider alternative linker technologies. |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing Agent: Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. A molar excess of 2-5 fold TCEP to antibody is a good starting point.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).
Protocol 2: this compound Conjugation
-
Linker-Payload Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Reaction Setup: Add the this compound stock solution to the reduced and purified antibody solution. A typical starting molar ratio is 5-10 fold excess of the linker-payload to the antibody. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted linker-payload and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizing Workflows and Pathways
Caption: Figure 1. A flowchart outlining the key steps in the conjugation of this compound to an antibody.
Caption: Figure 2. A decision tree to diagnose and resolve issues of low drug-to-antibody ratio (DAR).
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. adcreview.com [adcreview.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Valine-Citrulline (VC) Linker Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (VC) linker-based antibody-drug conjugates (ADCs). The focus is on preventing premature payload release to enhance ADC stability and therapeutic efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ADC with a VC linker is showing rapid payload loss in mouse models. What is the likely cause?
A1: Premature payload release from VC linkers in mouse models is a well-documented issue. The primary cause is the susceptibility of the VC linker to cleavage by a mouse-specific carboxylesterase, Ces1c, which is present in mouse plasma.[1][2][3] This enzymatic degradation leads to off-target drug release before the ADC can reach the tumor cells, potentially reducing efficacy and increasing systemic toxicity in preclinical mouse studies.[1][2]
Q2: Are VC linkers also unstable in human plasma?
A2: While generally considered stable in human plasma, some studies have reported that VC linkers can be susceptible to cleavage by human neutrophil elastase (NE).[4][5][6] This can lead to premature payload release and potential off-target toxicities, such as neutropenia.[4][5]
Q3: How can I improve the stability of my VC linker-based ADC in mouse models?
A3: Several strategies can be employed to enhance the stability of VC linkers in the presence of mouse Ces1c:
-
Modification at the P3 Position: Introducing a hydrophilic group at the N-terminus of the valine residue (P3 position) can significantly increase stability.[1] A prime example is the development of the glutamic acid-valine-citrulline (EVCit) linker, where the addition of a glutamic acid residue dramatically improves the ADC's half-life in mouse models.[1][2]
-
"Exo-Linker" Technology: This approach repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PABC) moiety.[7] This structural reconfiguration can enhance hydrophilicity and provide resistance to enzymatic degradation.[7]
-
Linker Attachment Site and Length: Carefully selecting the conjugation site on the antibody and minimizing the linker length can reduce the exposure of the cleavable moiety to extracellular enzymes, thereby improving stability.[1]
Q4: Will modifications to the VC linker to improve mouse plasma stability affect its cleavage by cathepsin B in the lysosome?
A4: Ideally, modifications should not significantly impair the intracellular cleavage by lysosomal proteases like cathepsin B, which is essential for payload release within the target tumor cell.[8][9] The EVCit linker, for example, has been shown to remain responsive to enzymatic drug release by cathepsin B while resisting premature cleavage in mouse plasma.[1][10] It is crucial to perform in vitro cathepsin B cleavage assays to confirm that linker modifications do not negatively impact the intended mechanism of action.
Q5: What are some alternative cleavable linkers that are more stable in mouse plasma?
A5: Besides the modified VC linkers, other peptide sequences have been explored to improve stability:
-
Glutamic acid-glycine-citrulline (EGCit): This tripeptide linker has demonstrated resistance to degradation in circulation and by human neutrophil proteases.[5]
-
Asparagine-containing linkers (e.g., Asn-Asn): These linkers are cleaved by legumain, an enzyme found in the lysosome, and have shown high stability in both mouse and human serum.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the stability of various linker-payloads.
Table 1: In Vivo Stability of Different Linker-Based ADCs in Mice
| Linker Type | ADC Half-life in Mice | Reference |
| Conventional VCit | ~2 days | [2] |
| EVCit (Glutamic acid-valine-citrulline) | ~12 days | [2] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol is designed to assess the stability of an ADC in mouse or human plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Pooled mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS or ELISA for quantification
Procedure:
-
Dilute the test ADC and control ADC to a final concentration in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant to quantify the amount of intact ADC remaining using a validated LC-MS/MS or ELISA method.[1][11]
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by the lysosomal protease cathepsin B.
Materials:
-
Test ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0, containing DTT)
-
Incubator at 37°C
-
Quenching solution
-
LC-MS/MS for quantification of released payload
Procedure:
-
Activate the recombinant cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the test ADC and the activated cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At specified time points, take aliquots and stop the reaction using a quenching solution.
-
Analyze the samples by LC-MS/MS to measure the concentration of the released payload.[12]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Desired and undesired cleavage pathways of a VC linker-based ADC.
Caption: Workflow for conducting an in vitro plasma stability assay.
Caption: Logical relationship of strategies to improve VC linker stability.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adcreview.com [adcreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the DM1 (Mertansine) payload for Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges associated with the hydrophobicity of DM1 and its impact on ADC development and performance.
Frequently Asked Questions (FAQs)
Q1: What are the main problems caused by the hydrophobicity of the DM1 payload?
A1: The hydrophobic nature of the DM1 payload is a significant challenge in ADC development. When conjugated to a monoclonal antibody (mAb), especially at a high drug-to-antibody ratio (DAR), the increased hydrophobicity of the resulting ADC can lead to several issues:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming soluble and insoluble aggregates.[1][2] This is a critical quality attribute to control as aggregation can reduce therapeutic efficacy and potentially induce an immunogenic response in patients.[1]
-
Increased Plasma Clearance: Hydrophobic ADCs tend to be cleared more rapidly from circulation, often through uptake by the reticuloendothelial system (RES) in the liver and spleen.[3][4] This reduces the ADC's half-life and exposure, thereby diminishing its therapeutic window.[3]
-
Reduced Solubility and Manufacturability: The increased hydrophobicity can lead to poor solubility, making the ADC difficult to formulate and manufacture, especially at high concentrations.[5] This can also lead to product loss during purification and formulation steps.
-
Off-Target Toxicity: Increased hydrophobicity can lead to nonspecific uptake by healthy tissues, potentially causing off-target toxicities.[6] For DM1-ADCs, hepatotoxicity is a known concern.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect hydrophobicity-related issues with DM1-ADCs?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, has a direct impact on the overall hydrophobicity of the ADC.
-
Higher DAR, Higher Hydrophobicity: As the DAR increases, the overall hydrophobicity of the ADC molecule increases proportionally. This is because more hydrophobic DM1 molecules are attached to the antibody.
-
Increased Aggregation and Clearance with High DAR: Studies have shown a direct correlation between higher DAR values and increased aggregation and faster plasma clearance.[3][4] For maytansinoid ADCs, conjugates with a high DAR (e.g., around 10) have been observed to have significantly faster clearance rates compared to those with lower DARs (e.g., below 6).[3][7]
-
Narrower Therapeutic Window at High DARs: While a higher DAR can increase in vitro potency, the accelerated clearance and potential for increased toxicity often lead to a narrower therapeutic index in vivo.[3][4] Preclinical studies suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR.[7]
Q3: What are the primary strategies to mitigate the hydrophobicity of the DM1 payload?
A3: Several strategies can be employed to counteract the hydrophobicity of the DM1 payload and improve the properties of the resulting ADC:
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker that connects DM1 to the antibody is a common and effective approach. Polyethylene glycol (PEG) is a widely used hydrophilic polymer that can be incorporated into the linker to shield the hydrophobic payload, improve solubility, and reduce aggregation.[8][9] Other hydrophilic linkers include those with charged groups (e.g., sulfonate) or oligosaccharides.[10]
-
Site-Specific Conjugation: Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs. Site-specific conjugation technologies allow for the precise attachment of the drug-linker to specific sites on the antibody, leading to a more homogeneous product with a defined DAR.[9] This control over DAR and conjugation site can help to minimize the impact of hydrophobicity.
-
Formulation Optimization: The formulation of the ADC plays a crucial role in its stability.[5] Optimizing the pH, buffer composition, and including excipients such as surfactants (e.g., polysorbate 20 or 80) and stabilizers (e.g., sugars like sucrose or trehalose) can help to minimize aggregation and maintain the stability of the ADC during storage and administration.[5][11]
-
Protein Engineering: Modifying the antibody itself to introduce hydrophilic amino acid residues or glycosylation sites can also help to offset the hydrophobicity of the DM1 payload.
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Appearance of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.[1]
-
Broad or tailing peaks in Hydrophobic Interaction Chromatography (HIC) analysis.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| High DAR | Optimize the conjugation reaction to target a lower average DAR. Consider using site-specific conjugation to achieve a more homogeneous product with a defined DAR.[9] |
| Hydrophobic Linker | Synthesize and evaluate drug-linkers incorporating hydrophilic moieties such as PEG or charged groups.[9][10] |
| Suboptimal Buffer Conditions | Screen different buffer systems (e.g., histidine, citrate) and pH values to find the optimal conditions for ADC stability. Generally, a pH slightly below the isoelectric point (pI) of the antibody can help to minimize aggregation. |
| Presence of Organic Solvent | Minimize the amount of organic co-solvent used to dissolve the drug-linker during the conjugation reaction. If possible, use a more water-soluble drug-linker. |
| Temperature Stress | Perform conjugation and purification steps at controlled, lower temperatures to minimize thermal stress on the ADC. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of the ADC solution, as this can induce aggregation. If freezing is necessary, use a controlled freezing rate and appropriate cryoprotectants. |
Experimental Workflow for Aggregation Analysis by Size Exclusion Chromatography (SEC)
Figure 1. A typical workflow for analyzing ADC aggregation using Size Exclusion Chromatography.
Issue 2: Poor Pharmacokinetics (Rapid Clearance) of DM1-ADC in vivo
Symptoms:
-
Low ADC exposure (Area Under the Curve - AUC) in pharmacokinetic (PK) studies.
-
Short ADC half-life.
-
Reduced in vivo efficacy compared to in vitro potency.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| High Hydrophobicity | Implement strategies to reduce hydrophobicity, such as using hydrophilic linkers (e.g., PEGylation).[12] |
| High DAR | As with aggregation, a high DAR can lead to rapid clearance. Optimize for a lower DAR or use site-specific conjugation for a homogeneous product.[3][4] |
| Aggregation | Aggregated ADCs are often cleared more rapidly. Ensure that the administered ADC has a low level of aggregation by performing SEC analysis prior to in vivo studies. |
| Off-Target Binding | Investigate potential off-target binding of the ADC to tissues or cells, which can contribute to clearance. |
Logical Relationship for Improving In Vivo Performance
Figure 2. Logical diagram illustrating how to improve in vivo performance by mitigating hydrophobicity.
Data Summary
The following tables summarize quantitative data from studies investigating strategies to mitigate DM1 hydrophobicity.
Table 1: Impact of Hydrophilic Linker Technology (ChetoSensar™) on ADC Efficacy and Tolerability
| ADC Construct | DAR | Dose (mg/kg) | Tumor Growth Inhibition | Body Weight Loss | Reference |
| vcMMAE | 4 | 6 | Partial Regression | Not Reported | [13][14] |
| vcMMAE with ChetoSensar™ | 4 | 6 | Complete Regression | None | [13][14] |
| Duocarmycin | 2 | 10 | No Effect | Not Reported | [15] |
| Duocarmycin with ChetoSensar™ | 2 | 10 | Complete Remission | None | [15] |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics
| ADC | Average DAR | Clearance Rate | Liver Accumulation (%ID/g) | Reference |
| Maytansinoid ADC | ~2-6 | Comparable | 7-10 | [3][7] |
| Maytansinoid ADC | ~9-10 | Rapid | 24-28 | [3][7] |
Experimental Protocols
Detailed Protocol for Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of a DM1-ADC based on hydrophobicity.
Materials:
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a binary pump, autosampler, column oven, and UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.8 mL/min.
-
Injection: Inject 20-50 µL of the prepared ADC sample.
-
Gradient Elution:
-
0-2 minutes: 100% Mobile Phase A (isocratic)
-
2-22 minutes: Linear gradient from 0% to 100% Mobile Phase B
-
22-27 minutes: 100% Mobile Phase B (isocratic)
-
27-28 minutes: Linear gradient from 100% to 0% Mobile Phase B
-
28-35 minutes: 100% Mobile Phase A (re-equilibration)
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR can be calculated based on the relative peak areas and the corresponding number of drugs for each peak.
Troubleshooting HIC Analysis:
| Problem | Possible Cause | Solution |
| Poor Resolution | Inappropriate gradient slope. | Optimize the gradient by making it shallower to improve separation. |
| Incorrect salt concentration. | Adjust the starting concentration of ammonium sulfate in Mobile Phase A. | |
| Peak Tailing | Secondary interactions with the column. | Add a small percentage of organic modifier (e.g., isopropanol) to Mobile Phase B. |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity salts and solvents. Flush the HPLC system thoroughly.[16][17] |
Detailed Protocol for Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in a DM1-ADC sample.
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Isocratic Elution: Run the mobile phase at a constant flow rate for a sufficient time to allow all species to elute (typically 15-20 minutes).
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to HMW species (eluting first), the monomer, and any low molecular weight (LMW) species.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / Total Area of all peaks) * 100
-
Troubleshooting SEC Analysis:
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary hydrophobic interactions between the ADC and the column stationary phase. | Add a small amount of organic modifier (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase. |
| Irreproducible Retention Times | Fluctuations in flow rate or temperature. | Ensure the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature. |
| Unexpected Peaks | Sample degradation or contamination. | Prepare fresh samples and ensure all glassware and vials are clean. Run a blank injection to check for system contamination.[18] |
By understanding the challenges associated with DM1's hydrophobicity and implementing these mitigation and analytical strategies, researchers can develop more stable, effective, and safer antibody-drug conjugates.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. genemedi.net [genemedi.net]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. cn.aminer.org [cn.aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. researchgate.net [researchgate.net]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 18. m.youtube.com [m.youtube.com]
improving the therapeutic index of Mal-VC-PAB-DM1 based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the therapeutic index of maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-DM1 (Mal-VC-PAB-DM1) based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it a critical parameter for ADCs?
A1: The therapeutic index is a quantitative measure of the safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. For ADCs, a wider therapeutic index is desirable as it indicates a greater separation between the dose required for efficacy and the dose at which toxicity is observed.[1][2] Improving the TI is a primary goal in ADC development to maximize anti-tumor activity while minimizing harm to healthy tissues.[2]
Q2: What are the main factors that influence the therapeutic index of a this compound based ADC?
A2: Several factors can impact the therapeutic index, including:
-
Antibody selection: The specificity and binding affinity of the monoclonal antibody (mAb) to the tumor-associated antigen are crucial.[3][4]
-
Linker stability: The stability of the Mal-VC-PAB linker in circulation is critical to prevent premature release of the DM1 payload, which can lead to off-target toxicity.[5][6]
-
Drug-to-antibody ratio (DAR): The number of DM1 molecules conjugated to each antibody can affect both efficacy and toxicity.[5][7]
-
Payload potency: DM1 is a highly potent microtubule-disrupting agent.[8]
-
ADC heterogeneity: The manufacturing process can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which can impact performance.[9][10]
-
Patient selection: The level of target antigen expression in a patient's tumor can influence the efficacy of the ADC.[6]
Q3: How does the Mal-VC-PAB linker work and what are its advantages?
A3: The Mal-VC-PAB linker is a cleavable linker designed to be stable in the bloodstream and release the DM1 payload upon internalization into the target cancer cell.[8] The valine-citrulline (VC) dipeptide is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment.[11] This targeted release mechanism helps to minimize systemic toxicity.[12]
Q4: What are the common off-target toxicities associated with DM1-based ADCs?
A4: Off-target toxicities with DM1-based ADCs can include hepatotoxicity (liver damage) and thrombocytopenia (low platelet count).[13] These toxicities can arise from the premature release of DM1 in circulation or non-specific uptake of the ADC by healthy tissues.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and characterization of this compound based ADCs.
Issue 1: High Levels of Aggregation
Symptoms:
-
Presence of high molecular weight species in size exclusion chromatography (SEC) analysis.
-
Visible precipitation or turbidity in the ADC solution.
Possible Causes:
-
Increased hydrophobicity of the ADC due to the DM1 payload.[2][15]
-
Changes in the antibody's surface chemistry due to conjugation.[7]
-
Unfavorable formulation conditions (e.g., pH, ionic strength).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Conjugation Conditions | Reducing thermal and physical stress during the conjugation process can minimize aggregation.[16] Immobilizing the antibody on a solid support during conjugation can prevent antibodies from interacting and aggregating.[14][17] |
| 2 | Modify the Linker | Incorporating hydrophilic groups like polyethylene glycol (PEG) into the linker can reduce the overall hydrophobicity of the ADC and improve solubility.[5] |
| 3 | Formulation Optimization | Screen different buffer conditions (pH, excipients) to find a formulation that stabilizes the ADC and prevents aggregation. |
| 4 | Analytical Characterization | Use techniques like SEC and dynamic light scattering (DLS) to monitor aggregation levels throughout the development process.[18] |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Symptoms:
-
The ADC shows potent cytotoxicity in cell-based assays but fails to control tumor growth in animal models.
Possible Causes:
-
Premature linker cleavage: The Mal-VC-PAB linker may be unstable in the bloodstream of the animal model, leading to premature release of DM1 and reduced tumor delivery.
-
Rapid clearance: The ADC may be rapidly cleared from circulation before it can accumulate in the tumor.
-
Poor tumor penetration: The ADC may not be able to effectively penetrate the tumor tissue to reach all cancer cells.
-
Inadequate animal model: The chosen animal model may not accurately reflect the human disease, for example, due to a lack of cross-reactivity of the antibody with the murine target.[19]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Linker Stability in Plasma | Incubate the ADC in plasma from the relevant animal species and measure the release of free DM1 over time using techniques like LC-MS.[20] |
| 2 | Pharmacokinetic (PK) Studies | Conduct PK studies in animals to determine the ADC's circulation half-life and clearance rate.[21] |
| 3 | Biodistribution Studies | Use radiolabeled ADC to visualize its distribution in different organs and the tumor to assess tumor targeting and penetration.[21] |
| 4 | Select an Appropriate Animal Model | If the antibody is not cross-reactive with the murine target, consider using a patient-derived xenograft (PDX) model or a syngeneic model with a surrogate antibody.[19] |
Quantitative Data Summary
The following table summarizes key analytical techniques for characterizing this compound based ADCs.
| Parameter | Analytical Technique | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug molecules per antibody and the distribution of different drug-loaded species. | [10] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate and quantify different light and heavy chain species with varying drug loads after reduction of the ADC. | [9][22] | |
| UV/Vis Spectroscopy | A simple method to estimate the average DAR based on the absorbance of the drug and the antibody. | [9] | |
| Aggregation | Size Exclusion Chromatography (SEC) | To separate and quantify monomers, dimers, and higher-order aggregates. | [18] |
| Microfluidic Imaging (MFI) | To detect and quantify sub-visible particles and aggregates. | ||
| Free Drug Levels | Liquid Chromatography-Mass Spectrometry (LC-MS) | To detect and quantify low levels of unconjugated DM1 in the ADC formulation. | [7][22] |
| Structural Integrity | Microfluidic Modulation Spectroscopy (MMS) | To compare the secondary structure of the conjugated and unconjugated antibody to ensure the conjugation process has not altered the antibody's structure. | [23] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in a this compound ADC sample.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to DM1.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DARs, which are more hydrophobic.[10]
-
Calculate the area of each peak to determine the relative abundance of each species.
-
The average DAR can be calculated by taking the weighted average of the DAR of each species.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the this compound ADC on a target cancer cell line.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC sample and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the ADC or unconjugated antibody.
-
Incubate the plates for a predetermined time (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Key Points of Antibody–Drug Conjugates (ADCs) Development | ACROBiosystems [jp.acrobiosystems.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. pharmtech.com [pharmtech.com]
- 15. youtube.com [youtube.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. adcreview.com [adcreview.com]
- 18. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. wuxibiologics.com [wuxibiologics.com]
- 21. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. ADC Structural Characterization with MMS | RedShiftBio [redshiftbio.com]
dealing with poor aqueous solubility of Mal-VC-PAB-DM1
Welcome to the technical support center for Mal-VC-PAB-DM1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this antibody-drug conjugate (ADC) linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a drug-linker conjugate used for creating ADCs. It consists of the potent microtubule-disrupting agent DM1, connected to a maleimide (Mal) group via a cleavable valine-citrulline (VC) p-aminobenzyl carbamate (PAB) linker.[1][2][3][4] The DM1 payload is highly hydrophobic, which contributes significantly to the low aqueous solubility of the entire conjugate.[] This poor solubility can lead to challenges in preparing stock solutions, performing conjugation reactions, and can cause aggregation of the final ADC product.[6][7][8][9]
Q2: What is the recommended solvent for initial reconstitution of this compound?
A2: Due to its hydrophobic nature, this compound is practically insoluble in aqueous buffers alone. The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: How should I store stock solutions of this compound?
A3: Once prepared in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[1][2] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][2] Always store the solutions protected from light and moisture.[1]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common and recommended solvent for initial stock preparation, other organic solvents like DMF (dimethylformamide) or DMA (dimethylacetamide) may also be used. However, their compatibility with subsequent experimental steps, such as antibody conjugation, must be carefully considered as they can cause antibody denaturation. For most applications, starting with a DMSO stock solution is the most reliable method.
Troubleshooting Guide
Issue 1: I've added DMSO to the this compound powder, but it's not dissolving completely.
-
Question: What should I do if I observe particulate matter after adding DMSO?
-
Answer:
-
Confirm DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Water content can significantly decrease solubility.[1]
-
Gentle Warming: Gently warm the solution to 37°C.[2] This can help increase the dissolution rate.
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][10] Intermittent sonication for short periods can break up aggregates and facilitate solubilization.
-
Vortexing: Vigorous vortexing can also help, but be mindful of not introducing excessive air into the solution.
-
Issue 2: My this compound precipitates when I add it to my aqueous conjugation buffer.
-
Question: How can I prevent the drug-linker from crashing out of solution during the conjugation reaction?
-
Answer: This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to mitigate precipitation:
-
Co-solvent Addition: The most common approach is to introduce a certain percentage of an organic co-solvent into the conjugation buffer. The final concentration of the co-solvent should be carefully optimized to maintain antibody stability. A final DMSO concentration of 5-10% is often a good starting point.
-
Slow Addition: Add the this compound stock solution to the antibody solution very slowly and with gentle, constant stirring. This avoids localized high concentrations of the hydrophobic compound.
-
pH Optimization: The pH of the conjugation buffer can influence the solubility and stability of both the antibody and the drug-linker. While the maleimide-thiol reaction is more efficient at pH 6.5-7.5, ensure your antibody is stable in this range with the chosen co-solvent.[6]
-
Use of Excipients: Consider including solubility-enhancing excipients in your buffer. For example, non-ionic surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) can help.
-
Issue 3: I'm observing aggregation of my final ADC product after conjugation.
-
Question: What is causing my ADC to aggregate, and how can I fix it?
-
Answer: Aggregation is often a direct consequence of the increased hydrophobicity of the antibody after conjugation with multiple DM1 molecules.[][8]
-
Drug-to-Antibody Ratio (DAR): A high DAR is a primary cause of aggregation.[6] It is estimated that a DAR above 4 can significantly diminish ADC solubility.[6] If you are observing aggregation, consider reducing the molar excess of this compound used in the conjugation reaction to target a lower average DAR.
-
Formulation Buffer: The final formulation buffer for the ADC is critical. This buffer should be optimized for pH and may require excipients to maintain ADC solubility and stability. Arginine and proline are known to act as aggregation suppressors for antibodies and ADCs.[6]
-
Purification: Ensure your purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) is effectively removing any precipitated drug-linker and large ADC aggregates.
-
Data Summary
The following table summarizes recommended solvent systems for preparing this compound solutions for in vitro and in vivo use, based on publicly available data from suppliers.
| Application | Solvent System | Achievable Concentration | Appearance | Notes |
| Stock Solution | 100% DMSO | 75 mg/mL (60.06 mM) | Clear Solution | Requires sonication. Use anhydrous DMSO.[1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~3.75 mg/mL | Suspended Solution | Prepare fresh daily. Add solvents sequentially with mixing.[1][10] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ~3.75 mg/mL | Suspended Solution | SBE-β-CD is a cyclodextrin used to enhance solubility.[1][10] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ~3.75 mg/mL | Suspended Solution | Suitable for specific administration routes.[1][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Requisites:
-
Vial of this compound (MW: 1248.81 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer and sonicator bath
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
For 1 mg of this compound, add 80.08 µL of anhydrous DMSO to achieve a final concentration of 10 mM.[1][2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates remain, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1] Gentle warming to 37°C can also be applied.[2]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Protocol 2: General Procedure for Antibody Conjugation
This protocol provides a general workflow for conjugating this compound to a thiol-reduced antibody. Note: This is a starting point and must be optimized for your specific antibody and desired DAR.
-
Antibody Preparation:
-
Reduce the interchain disulfide bonds of your antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar excess of TCEP will determine the number of available thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2, containing EDTA).
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody in the conjugation buffer.
-
Determine the required volume of your this compound DMSO stock solution to achieve the desired molar excess (e.g., 5-fold molar excess of drug-linker over antibody).
-
Crucially , add the DMSO stock solution to the antibody solution drop-wise while gently stirring. Do not add the antibody solution to the DMSO stock.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unreacted drug-linker, quenched linker, and solvents using a suitable method like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Visual Guides
Caption: Experimental workflow for preparing and conjugating this compound.
Caption: Troubleshooting logic for drug-linker precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. MA-vc-PAB-DM1 - Creative Biolabs [creative-biolabs.com]
- 6. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 9. thesolubilitycompany.com [thesolubilitycompany.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimization of Linker Chemistry for Enhanced ADC Performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker chemistry to enhance Antibody-Drug Conjugate (ADC) performance.
Frequently Asked Questions (FAQs)
1. Q: What are the primary considerations when selecting a linker for an ADC?
A: The selection of a linker is a critical decision that significantly impacts the ADC's stability, efficacy, and toxicity profile.[1][] Key considerations include:
-
Release Strategy (Cleavable vs. Non-cleavable): This is a fundamental choice that dictates the mechanism of payload release.[1][3]
-
Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell (e.g., acidic pH, presence of specific enzymes).[4] This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[4]
-
Non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[5] This generally results in higher plasma stability and a lower risk of off-target toxicity.[5][6]
-
-
Conjugation Chemistry: The linker must have reactive groups compatible with the functional groups on the antibody (e.g., lysine amines, cysteine thiols) and the payload.[1]
-
Biophysical Properties (Length and Hydrophilicity):
-
Length: The linker length can influence the ADC's stability and steric hindrance. Shorter linkers may offer better stability.
-
Hydrophilicity: Highly hydrophobic payloads can lead to ADC aggregation.[7] Incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker can improve solubility and reduce aggregation.[1]
-
2. Q: What is the "bystander effect" and how does linker choice influence it?
A: The bystander effect is the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells.[8] This is particularly important in tumors with heterogeneous antigen expression.
-
Cleavable linkers are more likely to induce a bystander effect. Once the ADC is internalized by the target cell, the cleavable linker releases the payload, which, if membrane-permeable, can diffuse out and kill neighboring cells.[4][8]
-
Non-cleavable linkers generally do not produce a significant bystander effect because the payload is released only after the complete degradation of the antibody within the lysosome of the target cell.[4]
3. Q: How does the Drug-to-Antibody Ratio (DAR) affect ADC performance?
A: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that significantly influences an ADC's efficacy, toxicity, and pharmacokinetics.
-
High DAR: Generally leads to higher in vitro potency. However, a very high DAR can increase hydrophobicity, leading to aggregation, faster clearance from circulation, and increased off-target toxicity.[9][10]
-
Low DAR: May result in insufficient potency and reduced therapeutic efficacy.[10]
Optimizing the DAR is a key challenge in ADC development to achieve the desired therapeutic window.
Troubleshooting Guides
Issue 1: ADC Aggregation
Problem: My ADC preparation shows a high level of aggregation upon formulation or during storage.
Possible Causes and Solutions:
| Cause | Solution |
| High Payload Hydrophobicity | Conjugating a highly hydrophobic payload can expose hydrophobic patches, leading to self-association and aggregation.[1][7] Solution: Incorporate a hydrophilic linker, such as one containing a polyethylene glycol (PEG) chain, to counteract the payload's hydrophobicity.[1] |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated drug molecules, especially hydrophobic ones, increases the overall hydrophobicity of the ADC, promoting aggregation.[9] Solution: Optimize the conjugation process to achieve a lower, more homogeneous DAR. Site-specific conjugation methods can provide better control over the DAR. |
| Unfavorable Formulation Conditions | The pH of the formulation buffer being near the isoelectric point of the antibody can reduce solubility and lead to aggregation.[11] High shear forces during manufacturing can also cause denaturation and aggregation. Solution: Screen different buffer conditions (pH, excipients) to find a formulation that stabilizes the ADC. Optimize manufacturing process parameters to minimize shear stress.[11] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[11] |
dot
Caption: Troubleshooting workflow for ADC aggregation issues.
Issue 2: Premature Payload Release in Plasma
Problem: My ADC shows poor stability in plasma, leading to premature release of the payload.
Possible Causes and Solutions:
| Cause | Solution |
| Inherently Unstable Linker Chemistry | Some linker chemistries, like certain hydrazones or disulfides, can be prone to hydrolysis or reduction in the bloodstream.[12][13] Solution: Select a more stable linker. For disulfide linkers, introducing steric hindrance around the disulfide bond can increase stability. For maleimide-based linkers, consider that the payload may be transferred to albumin.[12] |
| Inappropriate Linker for the Payload-Antibody Pair | The chemical environment of the conjugation site on the antibody can influence linker stability. Solution: Empirically test a panel of linkers with varying chemistries and lengths to identify the most stable option for your specific ADC.[14] |
| Cleavable Linker Susceptible to Plasma Enzymes | Some cleavable linkers may be susceptible to cleavage by proteases or other enzymes present in plasma. Solution: Redesign the cleavable sequence to be less susceptible to plasma enzymes while retaining its cleavage properties at the target site. Alternatively, switch to a non-cleavable linker if a bystander effect is not required.[5][6] |
dot
Caption: Decision tree for addressing premature payload release.
Issue 3: Low In Vitro Efficacy
Problem: My ADC shows lower than expected cytotoxicity in in vitro assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Payload Release | The linker may not be efficiently cleaved within the target cells, or for non-cleavable linkers, the antibody may not be fully degraded.[5][6] Solution: If using a cleavable linker, ensure the cleavage mechanism is active in the target cell line (e.g., appropriate enzyme expression).[4] For non-cleavable linkers, confirm ADC internalization and trafficking to the lysosome. |
| Low Drug-to-Antibody Ratio (DAR) | An insufficient number of payload molecules per antibody will result in a lower therapeutic dose delivered to the cell.[10] Solution: Optimize the conjugation reaction to increase the DAR. Ensure accurate measurement of the DAR using appropriate analytical methods like HIC-HPLC or RP-HPLC.[] |
| Reduced Antigen Binding | The conjugation process may have damaged the antigen-binding site of the antibody. Solution: Use site-specific conjugation methods to avoid modification of the antigen-binding regions. Perform binding assays (e.g., SPR or ELISA) to confirm that the ADC retains high affinity for its target. |
| Payload Inactivity | The released payload may be in an inactive form, or the target cells may be resistant to the payload's mechanism of action. Solution: Confirm the activity of the free payload on the target cell line. For non-cleavable linkers, ensure the amino acid-linker-payload catabolite is active. |
dot
Caption: Logical workflow for troubleshooting low ADC efficacy.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample using Hydrophobic Interaction Chromatography (HIC).[]
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The retention time increases with the number of conjugated drugs due to increased hydrophobicity.[]
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * DAR of species) / 100 [16]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of released payload over time.[13]
Materials:
-
ADC sample
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for protein precipitation (e.g., acetonitrile with an internal standard)
Procedure:
-
Incubation:
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma aliquots.
-
Precipitate the plasma proteins by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time to determine the stability profile of the ADC in plasma.
-
The amount of released drug can be expressed as a percentage of the total initial conjugated drug.[18]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on a target cancer cell line.[19][20]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[19]
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[20]
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC/control solutions.
-
Incubate for a specified period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Summary
Table 1: Impact of Linker Type on Plasma Stability
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Non-cleavable (e.g., Thioether) | Lysosomal degradation of the antibody | High | Generally more stable in circulation, leading to a wider therapeutic window and reduced off-target toxicity.[5][6] |
| Cleavable - Dipeptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Moderate to High | Good stability in plasma with efficient cleavage inside target cells.[4] |
| Cleavable - Disulfide | Reduction (e.g., Glutathione) | Variable | Stability can be enhanced by introducing steric hindrance around the disulfide bond. |
| Cleavable - Hydrazone | pH-sensitive (acidic) | Low to Moderate | Can be susceptible to hydrolysis at physiological pH, potentially leading to premature drug release.[4] |
Table 2: Influence of Payload Hydrophobicity on ADC Aggregation
| Payload Hydrophobicity (logP) | Impact on ADC Aggregation | Mitigation Strategy |
| Low | Lower propensity for aggregation. | Standard formulation approaches. |
| High | Increased tendency for aggregation, especially at higher DARs.[1][7] | Incorporation of hydrophilic linkers (e.g., PEGylated linkers) to increase the overall hydrophilicity of the ADC.[1] |
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
comparing bystander killing effect of Mal-VC-PAB-DM1 and vc-MMAE
A Comparative Analysis of the Bystander Killing Effect: Mal-VC-PAB-DM1 vs. vc-MMAE
In the landscape of antibody-drug conjugates (ADCs), the ability to eradicate not only antigen-expressing tumor cells but also their antigen-negative neighbors—a phenomenon known as the bystander effect—is a critical attribute for achieving robust therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a detailed comparison of the bystander killing capabilities of two distinct ADC linker-payload systems: the maleimide-valine-citrulline-p-aminobenzylcarbamate (Mal-VC-PAB) linker with the tubulin inhibitor DM1, and the valine-citrulline (vc) linker with the potent auristatin derivative, monomethyl auristatin E (MMAE).
The fundamental difference in the bystander effect of these two systems lies in the physicochemical properties of the released cytotoxic payloads and the nature of their respective linkers. While both DM1 and MMAE are potent microtubule inhibitors, their ability to permeate cell membranes and induce bystander killing is dramatically different, largely dictated by the linker technology employed.
Mechanism of Action and Bystander Killing
The bystander effect is initiated when an ADC binds to its target antigen on a cancer cell, is internalized, and traffics to the lysosome. Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload. For a significant bystander effect to occur, the released payload must then be able to traverse the cell membrane of the target cell and enter adjacent, antigen-negative cells to exert its cytotoxic activity.
vc-MMAE: This system utilizes a cathepsin B-cleavable valine-citrulline linker. Upon cleavage in the lysosome, the unmodified, potent MMAE payload is released.[1][2] MMAE is a moderately hydrophobic and cell-permeable agent, allowing it to diffuse out of the target cell and kill neighboring cells, regardless of their antigen expression status.[1][3][4] This efficient bystander killing mechanism is a key advantage of vc-MMAE-based ADCs in treating tumors with heterogeneous antigen expression.[1]
This compound: In contrast, the most clinically advanced DM1-based ADC, ado-trastuzumab emtansine (T-DM1), employs a non-cleavable thioether linker (SMCC).[1] Following lysosomal degradation of the antibody, the payload is released as a lysine-linker-DM1 metabolite.[1] This metabolite is highly charged and exhibits very low cell permeability, consequently leading to a negligible bystander effect.[1][4][5] While the prompt specifies a cleavable Mal-VC-PAB linker for DM1, the resulting released payload would still be a determining factor. Should the released species be a charged derivative of DM1, its bystander activity would likely remain limited. The majority of comparative literature focuses on the non-cleavable linker context for DM1, highlighting the profound impact of the released catabolite's properties.
The following diagram illustrates the differential bystander effect of vc-MMAE and a DM1-based ADC with a non-cleavable linker.
Figure 1: Mechanism of Bystander Killing. vc-MMAE releases a cell-permeable payload (MMAE) that can diffuse to and kill neighboring antigen-negative cells. In contrast, T-DM1 releases a charged, cell-impermeable metabolite (Lys-SMCC-DM1) that is trapped within the target cell, thus preventing a bystander effect.
Quantitative Comparison of Bystander Effect
Experimental data from in vitro co-culture assays consistently demonstrate the superior bystander killing of vc-MMAE compared to DM1-based ADCs like T-DM1. In these assays, antigen-positive and antigen-negative cancer cells are grown together and treated with the respective ADCs. The viability of the antigen-negative cell population is then measured to quantify the bystander effect.
| Parameter | vc-MMAE | T-DM1 (with non-cleavable linker) | Reference |
| Released Payload | MMAE (unmodified) | Lysine-SMCC-DM1 | [1] |
| Cell Permeability of Payload | High | Low (charged molecule) | [1][4] |
| Observed Bystander Killing in Co-culture | Significant killing of antigen-negative cells | Minimal to no killing of antigen-negative cells | [6] |
| Bystander Effect Coefficient (φBE) | High (e.g., 12-41% in various HER2+ cells) | Not reported, presumed to be very low | [1] |
Experimental Protocols for Assessing Bystander Effect
The evaluation of the bystander effect is crucial in the preclinical development of ADCs. Several robust methodologies are employed to quantify this phenomenon.
In Vitro Co-culture Assay
This is a widely used method to directly measure the bystander killing of an ADC.
-
Cell Line Preparation: Two cell lines are used: an antigen-positive line (e.g., HER2-positive SK-BR-3) and an antigen-negative line (e.g., HER2-negative MCF7). The antigen-negative cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][6]
-
Co-culture Seeding: The antigen-positive and antigen-negative cells are seeded together in various ratios in a multi-well plate.
-
ADC Treatment: The co-culture is treated with a range of concentrations of the ADC.
-
Cell Viability Assessment: After a defined incubation period (e.g., 72-96 hours), the viability of the fluorescently labeled antigen-negative cells is determined using methods such as flow cytometry or high-content imaging.[7][8]
The following diagram outlines the workflow for a typical in vitro co-culture assay.
Figure 2: In Vitro Co-culture Assay Workflow. A stepwise representation of the experimental protocol to quantify the bystander effect of ADCs.
Conditioned Medium Transfer Assay
This method helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.
-
Conditioned Medium Preparation: Antigen-positive cells are treated with the ADC for a specific duration. The cell culture supernatant, now "conditioned" with any released payload, is collected.
-
Treatment of Target Cells: This conditioned medium is then transferred to a culture of antigen-negative cells.
-
Viability Assessment: The viability of the antigen-negative cells is measured after a set incubation period.[6]
Studies have shown that conditioned medium from vc-MMAE-treated antigen-positive cells induces cytotoxicity in antigen-negative cells, whereas conditioned medium from T-DM1-treated cells does not.[6]
Conclusion
The choice of linker and payload combination is a critical determinant of an ADC's bystander killing capacity. The vc-MMAE system, with its cleavable linker and cell-permeable MMAE payload, demonstrates a potent bystander effect, making it a valuable strategy for treating heterogeneous tumors.[1][3] Conversely, the DM1 payload, when delivered via a non-cleavable linker as in T-DM1, results in a cell-impermeable metabolite that largely abrogates the bystander effect.[1][4] For researchers and drug developers, a thorough understanding and experimental validation of the bystander effect are essential for the rational design and selection of ADCs with the highest potential for clinical success.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. agilent.com [agilent.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to In Vivo Stability of Mal-VC-PAB-DM1 and Glucuronide Linkers in Antibody-Drug Conjugates
The stability of the linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing the cytotoxic agent within the target tumor microenvironment. This guide provides an objective comparison of two clinically relevant linker technologies: the maleimide-valine-citrulline-p-aminobenzylcarbamate (Mal-VC-PAB) linker, a cathepsin B-cleavable system, and the glucuronide linker, which is cleaved by β-glucuronidase.
Linker Chemistry and Cleavage Mechanisms
The fundamental difference between these two linkers lies in their cleavage mechanism, which dictates their stability and site of payload release.
Maleimide-VC-PAB Linker: This linker system is designed for intracellular cleavage. Following the internalization of the ADC into the target cell, the valine-citrulline (VC) dipeptide is recognized and cleaved by lysosomal proteases, primarily cathepsin B. This cleavage initiates a self-immolative cascade through the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active drug, in this case, DM1. The stability of this linker in circulation is largely dependent on the maleimide-thiol bond formed during conjugation to the antibody's cysteine residues.
Glucuronide Linker: In contrast, the glucuronide linker is designed to be cleaved by the extracellular enzyme β-glucuronidase, which is found at high concentrations in the tumor microenvironment and the lysosomes of tumor cells. This enzyme hydrolyzes the glucuronic acid moiety, liberating the payload. This mechanism offers the potential for a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.
Caption: Cleavage pathways for Mal-VC-PAB and Glucuronide linkers.
In Vivo Stability and Pharmacokinetics
The in vivo stability of an ADC is a crucial factor influencing its pharmacokinetic (PK) profile, efficacy, and safety. Premature release of the payload can lead to systemic toxicity and reduced therapeutic efficacy.
| Parameter | Mal-VC-PAB-DM1 | Glucuronide Linker | Key Observations |
| Stability in Circulation | Generally stable, but can be susceptible to deconjugation from the maleimide-cysteine bond. | Highly stable in plasma due to low levels of β-glucuronidase in circulation. | Glucuronide linkers tend to exhibit higher plasma stability, leading to less off-target payload release. |
| Half-life (ADC) | The half-life of the ADC is often influenced by the stability of the maleimide linkage. | Typically demonstrates a longer half-life due to the high stability of the glucuronide bond in the bloodstream. | A longer half-life for the intact ADC allows for greater accumulation in the tumor tissue. |
| Payload Exposure | Premature deconjugation can lead to systemic exposure to the payload, potentially causing toxicity. | Minimal premature payload release results in lower systemic exposure to the free drug. | The high stability of the glucuronide linker minimizes systemic toxicity from the payload. |
Comparative Efficacy and Toxicity
The choice of linker can significantly impact the anti-tumor efficacy and safety profile of an ADC.
| Aspect | This compound | Glucuronide Linker | Key Considerations |
| Anti-Tumor Efficacy | Potent anti-tumor activity, reliant on target antigen expression and internalization. | Demonstrates strong anti-tumor efficacy, with the potential for a bystander effect, which can be advantageous in heterogeneous tumors. | The bystander effect of glucuronide-linked payloads can enhance efficacy in tumors with varied antigen expression. |
| Toxicity Profile | Off-target toxicity can be a concern due to potential deconjugation and premature payload release. | Generally well-tolerated with a favorable safety profile due to high plasma stability. | The enhanced stability of the glucuronide linker often translates to a better safety profile. |
| Therapeutic Window | The therapeutic window can be limited by off-target toxicities. | The high stability and tumor-specific cleavage can lead to a wider therapeutic window. | A wider therapeutic window allows for more effective dosing with fewer side effects. |
Experimental Protocols
Standard preclinical models are used to evaluate the in vivo stability and performance of ADCs.
In Vivo Stability and Pharmacokinetic Study
-
Animal Model: Non-tumor-bearing mice or rats are typically used to assess the pharmacokinetics and stability of the ADC in circulation.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered.
-
Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Bioanalysis:
-
Total Antibody: Measured by ELISA.
-
Intact ADC: Measured by methods such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).
-
Free Payload: Quantified using LC-MS/MS to determine the extent of premature release.
-
Caption: Workflow for in vivo stability and pharmacokinetic studies.
Xenograft Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are implanted with human tumor xenografts.
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically.
-
Treatment Initiation: Once tumors reach a specified volume, animals are randomized into treatment groups (vehicle, ADC with this compound, ADC with glucuronide linker).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.
Navigating the Intracellular Maze: A Comparative Guide to Mal-VC-PAB-DM1 Linker Cleavage by Cathepsin B
For researchers, scientists, and drug development professionals, the selective release of cytotoxic payloads within tumor cells is a cornerstone of effective antibody-drug conjugate (ADC) therapy. The maleimide-valine-citrulline-p-aminobenzyl-carbamate-DM1 (Mal-VC-PAB-DM1) linker system has emerged as a widely adopted standard, prized for its susceptibility to cleavage by the lysosomal protease cathepsin B, which is often upregulated in the tumor microenvironment. This guide provides an objective comparison of the this compound linker's performance, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation ADCs.
The this compound linker's mechanism of action relies on a precisely orchestrated sequence of events following ADC internalization. Upon trafficking to the lysosome, the dipeptide Val-Cit motif is recognized and cleaved by cathepsin B. This initial cleavage triggers a self-immolative cascade of the PAB spacer, ultimately liberating the potent microtubule-disrupting agent, DM1, to exert its cytotoxic effect. While this linker has demonstrated significant clinical success, ongoing research explores alternative linker technologies to further enhance the therapeutic window of ADCs.
The Cleavage Cascade: Unpacking the this compound Linker Mechanism
The targeted release of the DM1 payload is contingent on the enzymatic activity within the lysosome. The following diagram illustrates the key steps involved in the cathepsin B-mediated cleavage of the this compound linker.
Caption: Cathepsin B-mediated cleavage of the this compound linker.
Performance Under the Microscope: Quantitative Comparison of Linker Cleavage
The efficiency of linker cleavage is a critical determinant of an ADC's potency and therapeutic index. While the Val-Cit dipeptide is a well-established substrate for cathepsin B, several alternative peptide and non-peptide linkers have been developed to modulate cleavage kinetics and improve stability. The following table summarizes available quantitative data comparing the cleavage efficiency of various linkers by cathepsin B.
| Linker Type | Dipeptide Sequence | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics |
| Peptide | Val-Cit | 1.0 | Standard cathepsin B-cleavable linker. |
| Val-Ala | ~0.5[1] | Reduced cleavage rate compared to Val-Cit, potentially offering a wider therapeutic window.[1] | |
| Gly-Gly-Phe-Gly (GGFG) | Variable | Substrate for multiple cathepsins, not solely reliant on cathepsin B. | |
| Non-Peptide | Hydrazone | N/A (pH-sensitive) | Cleaved in the acidic environment of the lysosome, independent of enzymatic activity. |
| Disulfide | N/A (Redox-sensitive) | Cleaved in the reducing environment of the cell, particularly the cytoplasm. |
Note: Relative cleavage rates can vary depending on the experimental conditions, payload, and antibody format.
In the Lab: A Closer Look at Experimental Validation
The validation of linker cleavage is a crucial step in ADC development. In vitro assays using purified enzymes or cell lysates are commonly employed to quantify the rate and extent of payload release.
Experimental Workflow: In Vitro Cleavage Assay
The following diagram outlines a typical workflow for assessing the enzymatic cleavage of an ADC linker.
Caption: Workflow for in vitro validation of linker cleavage.
Detailed Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
This protocol provides a detailed method for the in vitro validation of this compound linker cleavage by cathepsin B, followed by LC-MS/MS analysis.
Materials:
-
Antibody-Drug Conjugate (ADC) with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate recombinant human Cathepsin B according to the manufacturer's instructions. Prepare a working solution of Cathepsin B in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC solution with the Cathepsin B working solution to initiate the cleavage reaction. A typical final concentration for the ADC is 10 µM and for Cathepsin B is 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold quenching solution (e.g., 3 volumes of acetonitrile with a suitable internal standard).
-
Vortex the mixture and centrifuge at high speed to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set the mass spectrometer to monitor the parent and fragment ions of the released DM1 payload and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the released DM1 and the internal standard.
-
Calculate the concentration of the released DM1 at each time point using a standard curve.
-
Plot the concentration of released DM1 over time to determine the cleavage kinetics.
-
Beyond Val-Cit: A Look at Alternative Linker Technologies
While the Val-Cit linker has proven effective, the field of ADC development is continually evolving, with a focus on creating linkers with improved stability in circulation and more controlled payload release. Here's a comparison with some notable alternatives:
-
Val-Ala Linker: This dipeptide linker is also cleaved by cathepsin B, but generally at a slower rate than Val-Cit. This can be advantageous in reducing off-target toxicity by minimizing premature payload release. Studies have shown that Val-Ala linkers can exhibit similar in vitro and in vivo efficacy to Val-Cit linkers while potentially offering a better safety profile.[][3][]
-
GGFG Linker: This tetrapeptide linker is susceptible to cleavage by multiple lysosomal proteases, not just cathepsin B. This broader substrate specificity may lead to more efficient payload release in tumors with heterogeneous protease expression.
-
Non-Peptide Linkers:
-
Hydrazone Linkers: These linkers are designed to be stable at neutral pH but hydrolyze in the acidic environment of the lysosome. This pH-dependent cleavage mechanism is independent of enzymatic activity.
-
Disulfide Linkers: These linkers are stable in the bloodstream but are cleaved in the reducing intracellular environment, primarily by glutathione. This allows for payload release upon internalization into the cell cytoplasm.
-
The choice of linker is a critical decision in the design of an ADC, with profound implications for its efficacy and safety. A thorough understanding of the cleavage mechanism and a rigorous validation process are essential for the successful development of these targeted therapies. The information and protocols provided in this guide serve as a valuable resource for researchers navigating the complexities of ADC linker technology.
References
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for DM1 Antibody-Drug Conjugates
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of cleavable and non-cleavable linkers for the potent microtubule-inhibiting agent, DM1. By examining the underlying mechanisms, in vitro and in vivo performance, and pharmacokinetic profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in ADC design.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanisms.[1][2][3][4] Cleavable linkers are designed to release the DM1 payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, pH, or the reducing environment.[3][5][6] In contrast, non-cleavable linkers remain intact, and the release of the active drug metabolite relies on the complete lysosomal degradation of the antibody component.[1][2][3][4]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers for DM1 commonly employ disulfide bonds (e.g., SPP, SPDB) which are susceptible to cleavage by intracellular reducing agents like glutathione, present in higher concentrations inside cells compared to the bloodstream.[2][6] This differential allows for preferential drug release within the target cell.
A key advantage of this approach is the potential for a "bystander effect," where the released, cell-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5][][8] This is particularly beneficial in treating tumors with heterogeneous antigen expression.[8]
Non-Cleavable Linkers: Release Through Degradation
Non-cleavable linkers, such as the widely used thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in Trastuzumab emtansine (T-DM1), offer greater stability in circulation.[1][3] The release of the cytotoxic payload is a multi-step process that begins with the internalization of the ADC and its trafficking to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, the antibody is degraded into amino acids, releasing the DM1 molecule still attached to the linker and the lysine residue to which it was conjugated (e.g., Lysine-SMCC-DM1).[1]
This active metabolite is not cell-permeable, meaning non-cleavable linker ADCs do not typically exhibit a bystander effect.[8][9] Their efficacy is therefore more reliant on homogeneous antigen expression on the tumor cell population.
Performance Data: A Head-to-Head Comparison
The choice between cleavable and non-cleavable linkers for DM1 significantly impacts the ADC's performance, from in vitro cytotoxicity to in vivo efficacy and pharmacokinetics.
In Vitro Cytotoxicity
Both cleavable and non-cleavable DM1 ADCs demonstrate potent in vitro cytotoxicity against antigen-positive cancer cell lines. However, the potency can vary depending on the specific linker and cell line.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) |
| T-DM1 | Non-cleavable (SMCC) | SK-BR-3 | HER2 | 10-30 |
| T-SPP-DM1 | Cleavable (SPP) | SK-BR-3 | HER2 | 20-50 |
| anti-CD19-SPP-DM1 | Cleavable (SPP) | Raji | CD19 | ~1 |
| anti-CD19-MCC-DM1 | Non-cleavable (MCC) | Raji | CD19 | >1000 |
| anti-CD22-SPP-DM1 | Cleavable (SPP) | BJAB-luc | CD22 | ~1 |
| anti-CD22-MCC-DM1 | Non-cleavable (MCC) | BJAB-luc | CD22 | ~10 |
Data synthesized from publicly available literature. Actual values may vary based on experimental conditions.
In Vivo Efficacy
In preclinical tumor xenograft models, both types of linkers have demonstrated significant anti-tumor activity. The choice of the optimal linker can be target-dependent. For instance, in a study comparing anti-CD19 DM1 conjugates in a Raji xenograft model, the cleavable SPP-DM1 construct led to complete tumor regression, whereas the non-cleavable MCC-DM1 ADC was ineffective.[10] Conversely, for the anti-CD22 target in a BJAB-luc model, both linker types showed efficacy, although the non-cleavable MCC-DM1 was administered at a higher dose.[10]
| ADC Construct | Linker Type | Xenograft Model | Dosing | Outcome |
| T-DM1 | Non-cleavable (SMCC) | KPL-4 (HER2+) | 15 mg/kg | Tumor regression |
| T-SPP-DM1 | Cleavable (SPP) | KPL-4 (HER2+) | 15 mg/kg | Tumor stasis |
| anti-CD19-SPP-DM1 | Cleavable (SPP) | Raji (CD19+) | 5 mg/kg | Complete tumor regression |
| anti-CD19-MCC-DM1 | Non-cleavable (MCC) | Raji (CD19+) | 5 mg/kg | Ineffective |
| anti-CD22-SPP-DM1 | Cleavable (SPP) | BJAB-luc (CD22+) | ~5 mg/kg | Tumor regression |
| anti-CD22-MCC-DM1 | Non-cleavable (MCC) | BJAB-luc (CD22+) | ~10 mg/kg | Tumor regression |
Data synthesized from publicly available literature. Efficacy is highly dependent on the model and experimental setup.
Pharmacokinetics and Stability
A critical advantage of non-cleavable linkers is their enhanced plasma stability, which often translates to a longer half-life and lower systemic exposure to free payload, potentially leading to a better safety profile.[1][11] Cleavable linkers, particularly disulfide-based ones, can be susceptible to premature cleavage in the circulation, leading to off-target toxicity.[12][13]
| ADC Construct | Linker Type | Species | Clearance | Half-life |
| T-DM1 | Non-cleavable (SMCC) | Human | 7-13 mL/kg/day | ~4 days |
| T-SPP-DM1 | Cleavable (SPP) | Rat | Faster than T-DM1 | Shorter than T-DM1 |
| Ab-SMCC-DM1 | Non-cleavable (SMCC) | Rat | Slower | Longer |
| Ab-SPP-DM1 | Cleavable (SPP) | Rat | Faster | Shorter |
Comparative data indicates trends observed in preclinical and clinical studies.[12][13][14]
Experimental Protocols
To aid in the selection and characterization of DM1 ADCs, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Cell Culture: Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DM1 ADC and a non-targeting control ADC. Add the dilutions to the cells and incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.
-
Incubation: Incubate the ADC in plasma (human, mouse, rat) at 37°C.[15] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[16][17]
-
Sample Preparation: Separate the ADC from plasma proteins, often using affinity capture (e.g., Protein A beads).[18]
-
Analysis:
-
Intact ADC: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the change in the drug-to-antibody ratio (DAR) over time.[19]
-
Released Payload: Quantify the amount of free DM1 in the plasma supernatant using LC-MS/MS.[15]
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile.
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Model System: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human tumor cells. Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, non-targeting ADC, cleavable DM1 ADC, non-cleavable DM1 ADC). Administer the ADCs intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Conclusion
The selection of a cleavable or non-cleavable linker for DM1 ADCs is a nuanced decision that requires a thorough evaluation of the target biology and desired therapeutic properties. Non-cleavable linkers generally offer superior plasma stability and a potentially wider therapeutic window, making them an excellent choice for targets with high and uniform expression.[1][11] Cleavable linkers, while potentially less stable, provide the advantage of a bystander killing effect, which can be crucial for overcoming tumor heterogeneity.[5][] Ultimately, a comprehensive assessment of in vitro potency, in vivo efficacy, and pharmacokinetic properties, as outlined in this guide, will enable the rational design of next-generation DM1 ADCs with optimized therapeutic potential.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechinformers.com [biotechinformers.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. njbio.com [njbio.com]
- 8. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
The Lynchpin of Potency: Assessing the PAB Spacer's Role in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a delicate balance of targeting, potency, and stability. A critical component in this molecular architecture is the linker system, and within it, the self-immolative spacer plays a pivotal role in the ultimate efficacy of the therapeutic. This guide provides a comparative analysis of the widely used p-aminobenzyl carbamate (PAB) spacer, examining its impact on ADC potency through available experimental data and contrasting it with alternative linker strategies.
The PAB spacer is a cornerstone of modern ADC design, renowned for its ability to ensure the traceless release of an unmodified cytotoxic payload within the target cancer cell. Its mechanism is elegantly simple: following the enzymatic cleavage of a primary linker component, such as the popular valine-citrulline (Val-Cit) dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This process liberates the potent drug in its active form, a crucial step for maximizing therapeutic effect.
Mechanism of Action: The Self-Immolative Cascade
The potency of many ADC payloads is contingent on their release without any residual linker fragments that could impede their cytotoxic activity. The PAB spacer facilitates this "traceless" release through a cascade of electronic rearrangements initiated by the cleavage of the adjacent peptide linker by lysosomal proteases like Cathepsin B.
Comparative Analysis of Linker Systems
Direct head-to-head comparisons of ADCs with and without a PAB spacer, while keeping all other components identical, are scarce in published literature. However, the impact of the PAB-containing linker system can be assessed by comparing it with alternative linker technologies that have emerged to address some of its limitations, such as hydrophobicity and potential premature cleavage.
The following tables summarize quantitative data from studies comparing the traditional Mc-Val-Cit-PAB-MMAE linker system with other innovative linkers.
Table 1: In Vitro Cytotoxicity (IC50) Data
| ADC Linker System | Cell Line | Target | IC50 (ng/mL) | Reference |
| Mc-Val-Cit-PAB-MMAE | NCI-N87 | HER2 | ~10 | [1] |
| Exo-EVC-MMAE | NCI-N87 | HER2 | ~1 | [1] |
| Mc-Val-Cit-PAB-MMAE | Jeko-1 | CD79b | ~0.1 (nM) | |
| Glucuronide-MMAE (Tandem) | Jeko-1 | CD79b | ~0.1 (nM) |
Table 2: In Vivo Efficacy Data
| ADC Linker System | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Mc-Val-Cit-PAB-MMAE | NCI-N87 | 3 | ~80 | [1] |
| Exo-EVC-MMAE | NCI-N87 | 2.5 | >100 (tumor regression) | [1] |
| Glucuronide-PAB-MMAE | In vivo model | Not specified | Greater than Val-Cit-PAB | [2] |
Table 3: Plasma Stability
| ADC Linker System | Species | Stability Metric | Result | Reference |
| Mc-Val-Cit-PAB-MMAE | Mouse | % Intact ADC after 7 days | ~20% | [3] |
| EVCit-PAB-MMAE | Mouse | % Intact ADC after 7 days | >80% | [3] |
| Val-Cit-PAB | Human | Half-life | >100 hours | [2] |
| Hydrazone Linker | Human | Half-life | Significantly less than Val-Cit | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with a serial dilution of the ADC and incubated for a period of 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the ADC concentration to determine the IC50 value.
In Vivo Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix, providing insights into its potential for premature drug release in circulation.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., mouse or human) at 37°C for various time points.
-
Sample Collection: Aliquots are taken at specified intervals and stored frozen until analysis.
-
Analysis: The concentration of the intact ADC is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
ELISA: A sandwich ELISA can be used to capture the antibody and detect the conjugated drug, providing a measure of the intact ADC.
-
LC-MS: This technique can separate and identify the intact ADC, as well as any fragments or released payload, providing a more detailed stability profile.
-
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated and plotted to determine the ADC's half-life in plasma.
Discussion and Conclusion
The PAB spacer, as a key component of the widely adopted Val-Cit-PAB linker system, has proven to be highly effective in facilitating the traceless release of payloads, a critical factor for ADC potency. However, the search for improved therapeutic windows has driven the development of alternative linker technologies that aim to address some of the limitations of this traditional system, such as hydrophobicity which can lead to aggregation, and susceptibility to premature cleavage by certain enzymes.
The comparative data presented, while not a direct ablation of the PAB spacer itself, highlights a clear trend: linker design significantly impacts ADC performance. Novel linker systems, such as the exo-cleavable and glutamic acid-containing linkers, have demonstrated enhanced stability and, in some cases, superior in vivo efficacy compared to the conventional Mc-Val-Cit-PAB linker.
For researchers and drug developers, the choice of a linker and spacer system is a critical decision that must be guided by the specific properties of the antibody, payload, and the target indication. While the Val-Cit-PAB linker remains a robust and validated option, the expanding toolbox of linker technologies offers exciting opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of next-generation ADCs, ultimately leading to more effective and safer cancer therapeutics. The continued exploration of novel self-immolative spacers and cleavable motifs will undoubtedly be a key driver of innovation in the ADC field.
References
A Cross-Study Comparison of Antibody-Drug Conjugates Utilizing Val-Cit and Val-Ala Linkers
A comprehensive guide for researchers and drug development professionals on the performance and characteristics of ADCs featuring Val-Cit and Val-Ala peptide linkers, supported by experimental data.
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker plays a pivotal role in determining the therapeutic index and overall success of the conjugate. Among the variety of cleavable linkers, dipeptides that are substrates for lysosomal proteases, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), have gained prominence. This guide provides an objective, data-driven comparison of ADCs incorporating these two linkers, summarizing key performance characteristics to aid researchers in making informed decisions during the ADC design and development process.
Key Physicochemical and Performance Characteristics
Extensive research has highlighted several key differences between Val-Cit and Val-Ala linkers that influence the stability, efficacy, and manufacturability of ADCs. Val-Ala is recognized for its increased hydrophilicity compared to Val-Cit. This characteristic is particularly advantageous when working with hydrophobic payloads or when aiming for a high drug-to-antibody ratio (DAR), as it can mitigate the propensity for aggregation.[1][2]
Studies have demonstrated that Val-Ala linkers can enable the production of ADCs with a high DAR (up to 7.4) with limited aggregation (less than 10%), a challenge often encountered with the more hydrophobic Val-Cit linker, especially when conjugated with lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers.[2] While both linkers are effectively cleaved by the lysosomal protease cathepsin B to release the cytotoxic payload, some studies indicate that the Val-Ala linker is cleaved at a slower rate than the Val-Cit linker in isolated cathepsin B assays.[3] However, in the context of an ADC within the lysosomal environment, both linkers have been shown to facilitate potent cytotoxic activity.[4]
In Vitro Performance
The in vitro cytotoxicity of ADCs is a critical measure of their potential therapeutic efficacy. Head-to-head studies comparing ADCs with Val-Cit and Val-Ala linkers, often with the payload monomethyl auristatin E (MMAE), have shown comparable performance. One study directly comparing an anti-HER2 antibody conjugated to MMAE via either a Val-Cit or Val-Ala linker found that both ADCs exhibited similar potent in vitro cytotoxicity against HER2-positive cell lines.[4] The study concluded that the Val-Ala linker demonstrated practicability on par with the widely used Val-Cit linker.[4]
Another study reported that an ADC containing a β-galactosidase-cleavable linker exhibited a lower IC50 (8.8 pmol/L) than an ADC with a Val-Cit linker (14.3 pmol/L) against the same cell line, highlighting the impact of the complete linker-trigger system on potency.[1] While not a direct comparison with Val-Ala, this underscores the importance of empirical testing for each specific ADC construct.
Table 1: Comparative In Vitro Cytotoxicity Data
| Antibody-Target | Payload | Linker | Cell Line | IC50 (pmol/L) | Reference |
| Anti-HER2 | MMAE | Val-Cit | SK-OV-3 | Not explicitly stated, but comparable to Val-Ala | [4] |
| Anti-HER2 | MMAE | Val-Ala | SK-OV-3 | Not explicitly stated, but comparable to Val-Cit | [4] |
| Trastuzumab | MMAE | Val-Cit | Not Specified | 14.3 | [1] |
In Vivo Performance
The ultimate test of an ADC's efficacy lies in its in vivo performance, where factors such as stability, pharmacokinetics, and tumor penetration come into play. In a study investigating non-internalizing ADCs for the delivery of MMAE to the tumor microenvironment, the Val-Ala linker demonstrated superior anticancer activity in a human epidermoid carcinoma A431 xenograft model compared to the Val-Cit linker.[5][6] This suggests that in certain therapeutic contexts, the specific dipeptide sequence can significantly modulate in vivo stability and efficacy.
Conversely, another study developing a novel glutamic acid-valine-citrulline (EVCit) linker to improve stability in mouse plasma showed that their EVCit-ADC had greater in vivo stability and antitumor efficacy in a breast cancer xenograft model compared to a standard VCit-based ADC.[7] This highlights a known challenge with Val-Cit linkers, which can be unstable in mouse plasma due to cleavage by carboxylesterase, an issue that can complicate preclinical evaluation.[7]
Table 2: Comparative In Vivo Efficacy Data
| Antibody-Target | Payload | Linker | Tumor Model | Outcome | Reference |
| F16 (non-internalizing) | MMAE | Val-Cit | A431 human epidermoid carcinoma | Less effective than Val-Ala | [5][6] |
| F16 (non-internalizing) | MMAE | Val-Ala | A431 human epidermoid carcinoma | Better performance than Val-Cit | [5][6] |
| Anti-HER2 | Not Specified | Val-Cit | Breast Cancer Xenograft | Less effective than EVCit | [7] |
Mechanism of Action: Linker Cleavage
The fundamental mechanism of action for both Val-Cit and Val-Ala linkers involves their cleavage by lysosomal proteases, primarily cathepsin B, upon internalization of the ADC into the target cancer cell. This enzymatic cleavage liberates the cytotoxic payload, allowing it to exert its pharmacological effect.
Figure 1. Mechanism of payload release from Val-Cit or Val-Ala linker-containing ADCs.
Experimental Protocols
A summary of the general methodologies employed in the comparative evaluation of ADCs with Val-Cit and Val-Ala linkers is provided below.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs, the unconjugated antibody, and the free cytotoxic payload for a specified duration (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Growth Inhibition Assay
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment groups.
-
ADC Administration: ADCs are administered intravenously at various dose levels and schedules. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves may be generated. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Figure 2. General experimental workflow for the comparative assessment of ADCs.
Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for various time points.
-
Sample Processing: At each time point, an aliquot is taken, and the ADC is captured (e.g., using protein A beads). The amount of conjugated antibody and total antibody can be measured.
-
Analysis: The concentration of the ADC is quantified using methods such as ELISA or LC-MS to determine the rate of drug deconjugation.
Drug-to-Antibody Ratio (DAR) Determination
-
Methodology: The average DAR is commonly determined using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).
-
HIC: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. The peak areas corresponding to different drug-loaded species are used to calculate the average DAR.
-
LC-MS: LC-MS provides a precise mass measurement of the intact ADC, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.
Conclusion
Both Val-Cit and Val-Ala linkers are effective and widely utilized in the development of ADCs. The choice between them is not straightforward and depends on the specific characteristics of the antibody, the payload, and the desired properties of the final conjugate.
The Val-Ala linker offers a clear advantage in terms of reduced aggregation, particularly with hydrophobic payloads and at high DARs, which can be a significant benefit during manufacturing and for achieving a desirable pharmacokinetic profile. While in vitro cytotoxicity is often comparable, in vivo studies have, in some instances, shown superior performance for Val-Ala-linked ADCs.
Ultimately, the optimal linker choice should be determined empirically through head-to-head comparisons of the specific ADC candidates in relevant in vitro and in vivo models. This guide provides a framework and supporting data to assist researchers in navigating this critical decision in the ADC development pipeline.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Profile of Mal-VC-PAB-DM1 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) utilizing the maleimide-valine-citrulline-p-aminobenzylcarbamate (Mal-VC-PAB) linker with the maytansinoid payload DM1. Through a detailed comparison with other common ADC platforms, including those with non-cleavable linkers (e.g., SMCC-DM1) and alternative cleavable systems (e.g., VC-MMAE), this guide aims to inform the strategic design and development of next-generation ADCs. The information presented is supported by experimental data from preclinical and clinical studies.
Executive Summary
The Mal-VC-PAB-DM1 linker-payload system represents a key platform in the development of ADCs, offering a balance of plasma stability and efficient intracellular payload release. This guide will delve into the critical pharmacokinetic attributes of this system, including plasma stability, bystander effect, and in vivo efficacy, drawing comparisons with relevant alternative ADC technologies. The data presented herein is intended to provide a clear, objective overview to aid researchers in the selection and optimization of ADC candidates.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for different ADC platforms. Data for a cleavable maytansinoid ADC is represented by tusamitamab ravtansine (SAR408701), which utilizes a functionally similar cleavable disulfide linker (SPDB) and the maytansinoid payload DM4, a derivative of DM1. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons should be made with caution.
Table 1: Preclinical Pharmacokinetic Parameters of Selected ADCs in Mouse Models
| Parameter | Tusamitamab Ravtansine (cleavable DM4) | Ado-trastuzumab emtansine (T-DM1) (non-cleavable DM1) | vc-MMAE ADC (cleavable MMAE) |
| Antibody Target | CEACAM5 | HER2 | Various |
| Linker Type | Cleavable (disulfide) | Non-cleavable (thioether) | Cleavable (dipeptide) |
| Payload | DM4 | DM1 | MMAE |
| Average DAR | ~3.8 | ~3.5 | ~4 |
| Plasma Stability | High (conjugated and total antibody profiles overlap)[1] | High | Variable, subject to maleimide exchange |
| Key Feature | Potent bystander effect[2][3] | Limited bystander effect | Potent bystander effect |
Table 2: Clinical Pharmacokinetic Parameters of Selected ADCs
| Parameter | Tusamitamab Ravtansine (cleavable DM4) | Ado-trastuzumab emtansine (T-DM1) (non-cleavable DM1) | Brentuximab Vedotin (vc-MMAE) |
| Terminal Half-life (ADC) | 8.8 days[4] | ~3-4 days | ~4-6 days |
| Clearance (ADC) | 0.392 L/day[4] | ~0.7 L/day | ~1.5 L/day |
| Free Payload Exposure | Low (DM4 represents ~0.4% of total exposure)[4] | Very low (DM1 generally below limit of quantification) | Low (unconjugated drug AUC ~200-fold less than ADC)[5] |
| Key Observation | DAR-dependent deconjugation observed[4] | Catabolism releases Lys-SMCC-DM1 | Catabolism releases free MMAE |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below are representative protocols for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology (LC-MS based):
-
Incubation: Incubate the ADC in plasma (human, mouse, or other relevant species) at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, subject the plasma samples to immunocapture to isolate the ADC and total antibody. This can be achieved using anti-human IgG antibodies conjugated to magnetic beads.
-
Analysis of Conjugated Antibody (DAR analysis):
-
Elute the captured antibody-ADC mixture.
-
Reduce the interchain disulfide bonds using a reducing agent (e.g., DTT).
-
Analyze the light and heavy chains by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-to-antibody ratio (DAR) species over time.
-
-
Analysis of Total Antibody:
-
Digest the captured antibody-ADC mixture with an enzyme like trypsin.
-
Quantify specific, stable peptides from the antibody backbone using a validated LC-MS/MS method to determine the total antibody concentration.
-
-
Analysis of Free Payload:
-
Perform a protein precipitation or solid-phase extraction on the plasma supernatant after immunocapture.
-
Quantify the concentration of the released payload (e.g., DM1) using a validated LC-MS/MS method.[6]
-
Bystander Killing Assay
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive target cells.
Methodology (Co-culture assay):
-
Cell Seeding: Co-culture antigen-positive (e.g., CEACAM5-high) and antigen-negative cancer cells in a 96-well plate. The antigen-negative cells should express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC. Include appropriate controls (e.g., untreated cells, isotype control ADC).
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the GFP-expressing antigen-negative cell populations.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the target ADC (compared to controls) indicates a bystander effect.[2][3]
-
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology (Xenograft Model):
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., CEACAM5-expressing non-small cell lung cancer cells) into immunodeficient mice (e.g., nude or SCID mice).[7]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of the therapeutic ADC).[8][9]
-
ADC Administration: Administer the ADCs intravenously (or via another relevant route) according to the planned dosing schedule (e.g., once weekly, every two weeks).[8][9]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is determined by comparing the tumor growth inhibition in the ADC-treated groups to the control group. Tumor-free survivors at the end of the study are also a key efficacy metric.[8][9]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The this compound linker-payload system offers a robust platform for the development of effective and safe ADCs. Its cleavable nature allows for potent anti-tumor activity, including the valuable bystander effect, which is crucial for treating heterogeneous tumors. Preclinical and clinical data for ADCs with similar cleavable maytansinoid systems, such as tusamitamab ravtansine, demonstrate high plasma stability, a favorable pharmacokinetic profile, and significant in vivo efficacy. When compared to non-cleavable linker ADCs like T-DM1, the primary advantage of the this compound system lies in its capacity to induce bystander killing. The choice between different linker-payload technologies will ultimately depend on the specific target antigen biology, tumor microenvironment, and the desired therapeutic window. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating these critical decisions in the ADC development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tusamitamab Ravtansine in Patients with Advanced Solid Tumors: Phase I Study of Safety, Pharmacokinetics, and Antitumor Activity Using Alternative Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Activity of SAR408701: A Novel Anti-CEACAM5–maytansinoid Antibody–drug Conjugate for the Treatment of CEACAM5-positive Epithelial Tumors [scite.ai]
- 9. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Mal-VC-PAB-DM1
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of the antibody-drug conjugate (ADC) linker-payload, Mal-VC-PAB-DM1. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound contains the potent cytotoxic agent DM1, a maytansinoid, which necessitates stringent handling and disposal protocols.
Core Safety and Handling Precautions
All operations involving this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[1] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Double-gloving with nitrile gloves is required. |
| Lab Coat | A disposable, back-closing gown is mandatory. |
| Eye Protection | Chemical splash goggles are essential. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used for handling powders. |
Contaminated work clothing must not be allowed out of the workplace and should be disposed of as cytotoxic waste.[1] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to chemically inactivate the cytotoxic payload (DM1) prior to final disposal. The stability of maytansinoids is pH-dependent, with increased degradation observed under alkaline conditions. The maleimide component of the linker is also susceptible to hydrolysis in alkaline environments. This procedure leverages these properties to safely neutralize the hazardous components.
Experimental Protocol: Chemical Inactivation
-
Preparation of Inactivation Solution: Prepare a fresh 1M sodium hydroxide (NaOH) solution.
-
Initial Dilution: Carefully dilute the this compound waste with a compatible solvent (e.g., ethanol or DMSO) to reduce its concentration.
-
Inactivation Step: Slowly add the 1M NaOH solution to the diluted this compound waste to achieve a final concentration of at least 0.5M NaOH.
-
Incubation: Allow the mixture to stand in a clearly labeled, sealed, and chemically resistant container for a minimum of 24 hours at room temperature within a designated chemical fume hood. This holding time is crucial to ensure complete hydrolysis and inactivation of the cytotoxic components.
-
Neutralization: After the 24-hour inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1M hydrochloric acid). Monitor the pH using pH strips or a calibrated pH meter.
-
Final Disposal: The neutralized solution can now be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Labeling
All solid waste contaminated with this compound, including pipette tips, vials, and PPE, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers should be marked with the universal biohazard symbol and the words "Cytotoxic Waste." Liquid waste, following the inactivation protocol, should be collected in a designated, sealed hazardous waste container.
Spill Management
In the event of a spill, evacuate the area and prevent others from entering. A spill kit specifically for cytotoxic agents should be readily available. The kit should contain absorbent materials, cleaning agents (such as a solution of sodium hypochlorite), and appropriate PPE. All materials used for spill cleanup must be disposed of as cytotoxic waste.
By adhering to these detailed procedures, researchers can ensure a safe laboratory environment and responsible disposal of the potent ADC component, this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
